Ifosfamide-d4-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H15Cl2N2O2P |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2 |
InChIキー |
HOMGKSMUEGBAAB-BYUTVXSXSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)N(CCCO1)CCCl |
正規SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
製品の起源 |
United States |
Foundational & Exploratory
Ifosfamide-d4: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and stability of Ifosfamide-d4, a deuterated analog of the alkylating chemotherapeutic agent Ifosfamide (B1674421). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing key data and methodologies to support preclinical and clinical research.
Core Chemical and Physical Properties
Ifosfamide-d4 shares a similar core structure with its parent compound, Ifosfamide, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling is often utilized in metabolic and pharmacokinetic studies. While specific experimental data for some properties of Ifosfamide-d4 are not extensively published, the properties of Ifosfamide serve as a strong and reliable reference point.
Table 1: Chemical and Physical Properties of Ifosfamide-d4
| Property | Value | Source |
| Chemical Name | N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-oxide | N/A |
| CAS Number | 1189701-13-0 | [1] |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| Appearance | Pale Yellow Semi-Solid | [1] |
| Melting Point | 39-41 °C (for Ifosfamide) | [2] |
| Solubility (for Ifosfamide) | Water: 3780 mg/L | [2] |
| DMSO: ~30 mg/mL | [3] | |
| Ethanol: ~50 mg/mL | [3] | |
| Dimethylformamide (DMF): ~50 mg/mL | [3] | |
| Octanol-Water Partition Coefficient (LogP) | 0.86 (for Ifosfamide) | [2] |
Stability Profile
The stability of Ifosfamide-d4 is a critical factor for its storage, handling, and administration in research and clinical settings. The deuteration is not expected to significantly alter the chemical stability profile compared to the parent drug.[1] Studies on Ifosfamide have shown that its degradation is influenced by pH, temperature, and the presence of light.
2.1. pH-Dependent Stability
Ifosfamide exhibits its greatest stability in aqueous solutions within a pH range of 4 to 9.[4][5] Outside of this range, particularly at extreme pH values, the rate of degradation increases due to proton or hydroxyl catalysis.[4] The primary degradation mechanism involves the cleavage of the P-N bond within the oxazaphosphorine ring.[1][6]
2.2. Temperature and Light Sensitivity
Elevated temperatures accelerate the degradation of Ifosfamide. In aqueous solutions at 37°C, a slight degradation is observed over a 9-day period.[1] Intact vials should be stored at controlled room temperature and protected from temperatures exceeding 30°C, as the compound may liquefy above 35°C.[5][7] For long-term storage, temperatures of -20°C or -80°C are recommended.[8] Exposure to light can also contribute to degradation, and therefore, Ifosfamide-d4 should be protected from light.
Table 2: Summary of Ifosfamide-d4 Stability Under Various Conditions
| Condition | Storage Temperature | Duration | Stability | Source |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 85 - 115% recovery | [8] |
| Bench-Top | Room Temperature | 4 - 6 hours | 85 - 115% recovery | [8] |
| Autosampler | 4°C | 24 hours | 85 - 115% recovery | [8] |
| Short-Term | 2-8°C | 72 hours | 85 - 115% recovery | [8] |
| Long-Term | -80°C | 3 months | 85 - 115% recovery | [8] |
| Aqueous Solution | Ambient Temperature | 9 days | Stable | [9] |
| Aqueous Solution | 37°C | 9 days | ~7% degradation | [9][10] |
| Aqueous Solution (pH 4-9) | 70°C | 20 hours (half-life) | Maximum stability in this range | [4] |
Experimental Protocols
3.1. Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Objective: To investigate the chemical stability of Ifosfamide-d4 under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Ifosfamide-d4 in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the Ifosfamide-d4 solutions to the following stress conditions as per ICH guidelines:
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, to quantify the remaining Ifosfamide-d4 and detect any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradation products.[11]
3.2. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately assessing the stability of Ifosfamide-d4.
Objective: To develop and validate an HPLC method capable of separating Ifosfamide-d4 from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 195-210 nm) or MS detection for higher sensitivity and specificity.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Analysis of Stability Samples: The validated method is then used to analyze the samples from the forced degradation and other stability studies.
Visualizations
Degradation Pathway of Ifosfamide
The primary chemical degradation pathway of Ifosfamide, which is expected to be the same for Ifosfamide-d4, involves the cleavage of the phosphorus-nitrogen (P-N) bond in the oxazaphosphorine ring. This hydrolysis can be catalyzed by acid or base.
Caption: Primary degradation pathway of Ifosfamide-d4 via hydrolysis.
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of Ifosfamide-d4.
Caption: Workflow for a typical forced degradation study.
This technical guide provides a foundational understanding of the chemical properties and stability of Ifosfamide-d4. For specific applications, it is recommended to conduct detailed, in-house stability studies to ensure the quality and integrity of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. IFOSFAMIDE Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Ifosfamide-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide (B1674421) is a potent alkylating agent widely used in chemotherapy. For pharmacokinetic and metabolic research, a stable isotope-labeled internal standard is crucial for the accurate quantification of the drug in biological matrices.[1] Ifosfamide-d4, the deuterium-labeled analog of Ifosfamide, serves this essential role, enabling precise analysis by mass spectrometry-based methods.[1] This technical guide provides a comprehensive overview of a proposed synthetic route for Ifosfamide-d4, along with detailed protocols for its characterization. The methodologies presented are based on established principles for the synthesis of Ifosfamide and standard analytical techniques, adapted for the deuterated analog.[1][2] This document is intended to be a valuable resource for researchers and professionals engaged in drug development and bioanalytical studies.
Synthesis of Ifosfamide-d4
While specific, detailed protocols for the synthesis of Ifosfamide-d4 are not extensively published, a viable synthetic pathway can be constructed based on established industrial methods for Ifosfamide synthesis and general techniques for deuterium (B1214612) labeling.[1] The proposed multi-step synthesis commences with phosphorus oxychloride, a route favored for its safety and efficiency in industrial production.[1] The deuterium label is strategically introduced on one of the chloroethyl side chains.
Proposed Synthetic Pathway
The synthesis of Ifosfamide-d4 can be achieved through a four-step process: cyclization, alkylation, acylation, and reduction, with an expected overall yield of approximately 30-35%.[2][3]
Caption: Proposed synthesis pathway for Ifosfamide-d4.
Experimental Protocol: A Proposed Method
The following protocol is a detailed, proposed method for the synthesis of Ifosfamide-d4, adapted from established procedures for Ifosfamide.[1][2][3]
Step 1: Formation of the Cyclic Phosphoramidic Chloride Intermediate
-
In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) containing a tertiary amine base (e.g., triethylamine).[1]
-
Slowly add phosphorus oxychloride to the solution while maintaining the temperature.
-
Allow the reaction to stir for 2-8 hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] The resulting product is the cyclic phosphoramidic chloride intermediate.
Step 2: Introduction of the Deuterated Side Chain
-
To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine-d4 hydrochloride.
-
Continue stirring at -5 to 25 °C for 3-5 hours to form the intermediate phosphoramide.[1]
Step 3: Acylation
-
Add 2-chloroacetyl chloride to the reaction mixture.
-
Allow the reaction to proceed for 5-50 hours to yield the N-acylated intermediate.[1]
Step 4: Reduction to Ifosfamide-d4
-
Isolate the crude N-acylated intermediate.
-
Dissolve the intermediate in a suitable solvent and add a reducing agent (e.g., sodium borohydride) in the presence of an alkaline hydroxide.[1][2]
-
After the reduction is complete, quench the reaction and extract the Ifosfamide-d4 product.
-
Purify the final product using column chromatography or recrystallization.[1]
Characterization of Ifosfamide-d4
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Ifosfamide-d4. The following analytical workflow is recommended.
Caption: Analytical workflow for Ifosfamide-d4 characterization.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of Ifosfamide-d4. A well-developed HPLC method can separate the final product from any starting materials, by-products, or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure of Ifosfamide-d4. The absence of specific proton signals in the ¹H NMR spectrum will confirm the location of the deuterium labels.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of Ifosfamide-d4 (C₇H₁₁D₄Cl₂N₂O₂P).[1]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis yields characteristic product ions, further confirming the structure and the location of the deuterium label. The isotopic enrichment is calculated by comparing the ion intensities of the d4 and d0 species.[1]
Quantitative Data Summary
The following table summarizes the typical specifications for high-quality Ifosfamide-d4 intended for research use. Actual values may vary between batches and suppliers.
| Parameter | Method | Specification |
| Chemical Purity | HPLC | >98% |
| Identity | ¹H, ¹³C, ³¹P NMR | Spectra consistent with Ifosfamide structure, with evidence of deuterium incorporation.[1] |
| Molecular Formula | HRMS | Measured mass consistent with C₇H₁₁D₄Cl₂N₂O₂P (within 5 ppm).[1] |
| Isotopic Enrichment | MS | >98% deuterium incorporation.[1] |
Ifosfamide's Mechanism of Action and Signaling Pathway
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[4] The active metabolite, isophosphoramide mustard (IPM), is the ultimate DNA alkylating agent, which forms DNA cross-links and induces apoptosis in cancer cells.[4]
References
Unraveling the Fragmentation Fingerprint of Ifosfamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the mass spectrometric fragmentation pattern of Ifosfamide-d4. As a critical internal standard for the accurate quantification of the chemotherapeutic agent ifosfamide (B1674421) in complex biological matrices, a thorough understanding of its behavior in a mass spectrometer is paramount for robust and reliable bioanalytical method development.[1] This document outlines the core fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.
Core Fragmentation Pathways of Protonated Ifosfamide-d4
Under positive-ion electrospray ionization (ESI) conditions, Ifosfamide-d4 readily forms a protonated molecule, [M+H]+.[1] Collision-induced dissociation (CID) of this precursor ion initiates fragmentation, revealing structurally significant product ions. The fragmentation of ifosfamide and its deuterated analogs has been elucidated through multi-stage mass spectrometry (MSn) studies.[1][2] The primary fragmentation routes for the protonated Ifosfamide-d4 molecule are detailed below.
1. McLafferty Rearrangement: A major fragmentation pathway involves the neutral loss of a deuterated ethylene (B1197577) molecule from the oxazaphosphorine ring.[1][2] This rearrangement is a characteristic fragmentation pattern for this class of compounds.
2. P-N Bond Cleavage: The second prominent fragmentation pathway is the cleavage of the bond between the phosphorus atom and the exocyclic nitrogen atom.[1][2]
These distinct fragmentation patterns yield specific and predictable product ions, which are essential for the development of sensitive and selective multiple reaction monitoring (MRM) assays in quantitative bioanalysis.[1]
Quantitative Data Summary
The mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of Ifosfamide-d4 are summarized in the table below. It is important to note that the relative intensities of these ions can be influenced by instrumental conditions, particularly the collision energy.
| Ion Description | Proposed Structure | m/z |
| Protonated Ifosfamide-d4 | [M+H]⁺ | 265.07 |
| Fragment 1 | [M+H - C₂D₄]⁺ | 233.0 |
| Fragment 2 | [C₄H₈D₄NClP]⁺ | 183.1 |
| Fragment 3 | [C₄H₁₀NCl₂]⁺ | 158.06 |
| Fragment 4 | [C₂H₅Cl₂N]⁺ | 96.07 |
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway of protonated Ifosfamide-d4.
Experimental Protocol: LC-MS/MS Analysis
The following provides a generalized experimental protocol for the analysis of Ifosfamide-d4 fragmentation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These conditions should be optimized for the specific instrumentation and application.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of Ifosfamide-d4 in methanol (B129727) or acetonitrile (B52724). Further dilute this stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).[3]
-
Biological Matrix (for method development): For plasma or urine samples, a protein precipitation extraction is commonly employed.[4]
-
To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]
-
2. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[4] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v)[4] |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 40°C[4] |
| Autosampler Temperature | 10°C[4] |
3. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Capillary Voltage | 3.0 kV[4] |
| Cone Voltage | 30 V[4] |
| Source Temperature | 120°C[4] |
| Desolvation Temperature | 350°C[4] |
| Cone Gas Flow | 50 L/hr[4] |
| Desolvation Gas Flow | 600 L/hr[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 265.07 |
| Product Ions (Q3) | m/z 233.0, 183.1, 158.06, 96.07 |
| Collision Energy | Optimization is required; a starting point of 15-25 eV is recommended.[1] |
Logical Workflow for Ifosfamide-d4 Analysis
The following diagram outlines the logical workflow for the analysis of Ifosfamide-d4.
References
Stability of Ifosfamide-d4 in Processed Biological Samples: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of Ifosfamide-d4, a deuterated internal standard crucial for the accurate quantification of the anticancer agent Ifosfamide in biological matrices. This document outlines expected stability under various storage and handling conditions, details experimental protocols for stability assessment and sample preparation, and presents this information in a clear, accessible format for professionals in drug development and bioanalysis.
Introduction to Ifosfamide-d4 Stability
Quantitative Stability Data Summary
The following tables summarize the expected stability of Ifosfamide-d4 in stock solutions and processed human plasma samples under various conditions. The general acceptance criterion for stability is that the mean concentration of the analyte should be within ±15% of the nominal concentration.[3][4]
Table 1: Expected Stability of Ifosfamide-d4 in Stock Solutions [3]
| Storage Condition | Solvent | Duration | Expected Stability (% of Nominal Concentration) |
| Room Temperature | Methanol (B129727)/Acetonitrile (B52724) | 24 hours | 95 - 105% |
| Refrigerated (2-8 °C) | Methanol/Acetonitrile | 7 days | 90 - 110% |
| Frozen (-20 °C) | Methanol/Acetonitrile | 1 month | 90 - 110% |
| Frozen (-80 °C) | Methanol/Acetonitrile | 6 months | 90 - 110% |
Table 2: Expected Stability of Ifosfamide-d4 in Processed Human Plasma Samples [3][5]
| Stability Test | Storage Condition | Duration | Expected Stability (% of Nominal Concentration) |
| Freeze-Thaw Stability | -20 °C to Room Temperature | 3 cycles | 85 - 115% |
| Bench-Top Stability | Room Temperature | 4 - 6 hours | 85 - 115% |
| Autosampler Stability | 4 °C | 24 hours | 85 - 115% |
| Short-Term Stability | Refrigerated (2-8 °C) | 72 hours | 85 - 115% |
| Long-Term Stability | -80 °C | 52 days | 85 - 115% |
Note: The long-term stability data is inferred from a study on the parent compound, Ifosfamide, in dried blood spots, which was found to be stable for up to 52 days at -80°C.[6]
Experimental Protocols
To rigorously evaluate the stability of Ifosfamide-d4, a series of experiments should be conducted as part of the bioanalytical method validation process.[3]
Stock Solution Stability Assessment
Objective: To determine the stability of Ifosfamide-d4 in a stock solution under different storage conditions.[3]
Methodology:
-
Prepare a stock solution of Ifosfamide-d4 in an appropriate organic solvent (e.g., methanol or acetonitrile) at a known concentration.[3]
-
Divide the stock solution into aliquots for testing under different conditions (e.g., room temperature, 2-8 °C, -20 °C, and -80 °C).[3]
-
At specified time points (e.g., 0, 6, 24 hours for room temperature; 1, 3, 7 days for refrigerated; 1, 2, 4 weeks for frozen), analyze the concentration of Ifosfamide-d4.[3]
-
Compare the measured concentrations to the initial concentration (time 0).[3]
Processed Sample Stability Assessment (Human Plasma)
Objective: To evaluate the stability of Ifosfamide-d4 in a processed biological matrix (e.g., human plasma) under conditions mimicking sample handling and storage.[3]
Methodology:
-
Spike a blank human plasma pool with Ifosfamide-d4 at a known concentration.
-
Process the samples using an established extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
Divide the processed samples into aliquots for various stability tests:
-
Freeze-Thaw Stability: Subject aliquots to a specified number of freeze-thaw cycles (typically three). A single cycle consists of freezing the samples at -20 °C or -80 °C for at least 12 hours, followed by unassisted thawing at room temperature. Analyze the samples after the final thaw and compare the results to a freshly prepared control sample.[3]
-
Bench-Top (Short-Term) Stability: Keep the processed samples at room temperature for a duration that reflects the expected sample handling time in the laboratory (e.g., 4-6 hours). Analyze the samples and compare their concentrations to those of freshly processed samples.[3]
-
Autosampler Stability: Place the processed samples in the autosampler of the LC-MS/MS system, typically maintained at a cool temperature (e.g., 4 °C). Analyze the samples at various time points over the expected run time (e.g., 0, 12, 24 hours) and compare the results to the initial analysis.[3]
-
Long-Term Stability: Store the processed samples at the intended long-term storage temperature (e.g., -80 °C). Analyze the samples at various time points (e.g., 1, 3, 6 months) and compare the concentrations to the initial concentration.[3]
-
Sample Preparation Protocols
Accurate quantification of Ifosfamide-d4 relies on efficient extraction from the biological matrix. Below are common sample preparation protocols.
a) Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.[7]
Protocol:
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (Ifosfamide-d4).[7]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[7]
-
Centrifuge the samples at 10,000 x g for 5 minutes.[7]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.[7]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[7]
b) Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more matrix components.[8]
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of a conditioning solution (e.g., 90/10 methanol/water with 0.1% TFA).[8]
-
Equilibration: Equilibrate the cartridge with 2 mL of an equilibration solution (e.g., 0.1% TFA in water).[8]
-
Sample Loading: Load 1 mL of the pre-treated urine or plasma sample onto the cartridge.[8]
-
Washing: Wash the cartridge with 1 mL of a desalting solution (e.g., 5% methanol/water with 0.1% TFA) to remove polar interferences.[8]
-
Elution: Elute Ifosfamide-d4 with 1 mL of an elution solution (e.g., 50/50 acetonitrile/water with 0.1% TFA).[8]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.[8]
Visualizing Experimental Workflows
Bioanalytical Method Validation Workflow
References
Certificate of Analysis and Purity for Ifosfamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Ifosfamide-d4. Ifosfamide-d4 is the deuterated analog of Ifosfamide, an alkylating agent used in chemotherapy.[1][2] The stable isotope-labeled version is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Ifosfamide in biological matrices through mass spectrometry-based assays.[1][3][4] The accuracy and reliability of such studies are fundamentally dependent on the well-characterized purity and isotopic enrichment of the Ifosfamide-d4 standard.
Quantitative Data Summary
The following table summarizes the typical analytical data for a representative batch of Ifosfamide-d4. These values are illustrative of a high-quality standard.[1]
| Parameter | Specification | Result | Method |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, ³¹P NMR, MS |
| Chemical Purity (HPLC) | ≥98% | 99.5% | HPLC-UV |
| Isotopic Enrichment | ≥98% Deuterium (B1214612) | 99.2% | Mass Spectrometry |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | Consistent | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 265.11 g/mol | 265.11 | Mass Spectrometry |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Solubility | Soluble in Methanol (B129727), Acetonitrile (B52724) | Conforms | Visual Inspection |
Analytical Workflow for Ifosfamide-d4 Characterization
The following diagram illustrates the general workflow for the comprehensive analysis and characterization of Ifosfamide-d4.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of Ifosfamide-d4 are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is employed to determine the chemical purity of Ifosfamide-d4 by separating it from any potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water.[3]
-
Detection : UV detection at a suitable wavelength, typically around 210 nm.[3]
-
Sample Preparation : A dilute solution of Ifosfamide-d4 is prepared in the mobile phase.
-
Procedure : The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area of the main peak relative to the total peak area.
-
Expected Outcome : A single major peak corresponding to Ifosfamide-d4, with a purity of >98%.[3]
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of Ifosfamide-d4, as well as for determining its isotopic enrichment.[1]
-
Instrumentation : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is used.[1]
-
Ionization : Electrospray ionization (ESI) in positive ion mode is typically employed.[1]
-
Sample Preparation : A dilute solution of Ifosfamide-d4 is prepared in a suitable solvent like methanol or acetonitrile.[1]
-
Procedure for Identity : The accurate mass of the molecular ion is measured and compared to the theoretical mass of C₇H₁₁D₄Cl₂N₂O₂P.[3] Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns to further confirm the structure.[3]
-
Procedure for Isotopic Enrichment : The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) are determined by analyzing the mass-to-charge ratio (m/z) of the molecular ions.[1] The isotopic enrichment is calculated from the intensity of the d4 species relative to the d0 species.[3]
-
Expected Outcome : The measured mass should be consistent with the theoretical mass (within 5 ppm) for identity confirmation.[3] The isotopic enrichment should typically be >98% for the d4 isotopologue.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of Ifosfamide-d4 and confirms the positions of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer.
-
Nuclei : ¹H, ¹³C, and ³¹P NMR spectra are acquired.
-
Sample Preparation : The Ifosfamide-d4 sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Procedure : Standard NMR acquisition parameters are used to obtain high-quality spectra.
-
Expected Outcome : The ¹H, ¹³C, and ³¹P NMR spectra should be consistent with the structure of Ifosfamide, with evidence of deuterium incorporation, such as the absence of signals at the positions of deuteration in the ¹H spectrum.[3]
Proposed Synthetic Pathway for Ifosfamide-d4
The following diagram outlines a plausible synthetic route for Ifosfamide-d4, which is adapted from known industrial processes for Ifosfamide synthesis.
This comprehensive guide provides the necessary technical information regarding the analysis and purity of Ifosfamide-d4, ensuring its suitability as a reliable internal standard for research and development applications.
References
Sourcing and Application of Ifosfamide-d4 for Laboratory Research: A Technical Guide
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing Ifosfamide-d4 for laboratory use. It includes a comparative summary of suppliers, detailed experimental protocols for its application, and visualizations of key processes.
Ifosfamide-d4 is the deuterium-labeled form of Ifosfamide (B1674421), an alkylating agent used in chemotherapy.[1][2] In a laboratory setting, Ifosfamide-d4 is crucial as an internal standard for the accurate quantification of Ifosfamide in biological matrices during pharmacokinetic and metabolic studies.[1][3][4] Its use in methods like liquid chromatography-mass spectrometry (LC-MS) allows for precise analysis by differentiating it from the unlabeled drug.[3][4]
Suppliers and Product Specifications
A variety of chemical suppliers offer Ifosfamide-d4 for research purposes. The following table summarizes key quantitative data from several suppliers to facilitate comparison. Note that pricing and availability are subject to change and may require logging into the supplier's website.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price (USD) |
| MedchemExpress | 1189701-13-0[5] | C₇H₁₁D₄Cl₂N₂O₂P[5] | 265.11[5] | - | 1 mg[5] | $585[5] |
| Pharmaffiliates | 1189701-13-0[6] | C₇H₁₁D₄Cl₂N₂O₂P[6] | 265.11[6] | - | - | Login required[6] |
| Santa Cruz Biotechnology | 1189701-13-0[7] | C₇H₁₁D₄Cl₂N₂O₂P[7] | 265.11[7] | - | - | - |
| LGC Standards | 1189701-13-0[8] | C₇²H₄H₁₁Cl₂N₂O₂P[8] | 265.11[8] | >95% (HPLC)[8] | 1 mg, 10 mg[8] | Login required[8] |
| Axios Research | NA[9] | C₇H₁₁D₄Cl₂N₂O₂P[9] | 265.11[9] | - | - | - |
| LKT Labs | 3778-73-2 (unlabeled)[10] | C₇H₁₅Cl₂N₂O₂P (unlabeled)[10] | 261.09 (unlabeled)[10] | ≥98%[10] | 25 mg, 50 mg, 250 mg, 1 g[10] | $61.10, $71.50, $132.60, $273.50[10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Ifosfamide-d4, primarily focusing on its use as an internal standard in bioanalytical quantification.
Protocol 1: Quantification of Ifosfamide in Biological Samples using LC-MS/MS
This protocol outlines a typical workflow for the quantification of ifosfamide in a biological matrix, such as plasma, using Ifosfamide-d4 as an internal standard.[4]
1. Preparation of Standard and Quality Control (QC) Solutions: [4]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ifosfamide in methanol (B129727).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile (B52724).
2. Sample Preparation (Protein Precipitation): [4]
-
Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ifosfamide: Monitor the specific precursor to product ion transition.
-
Ifosfamide-d4: Monitor the corresponding precursor to product ion transition, accounting for the mass shift due to deuterium (B1214612).
-
-
4. Data Analysis: [4]
-
Construct a calibration curve by plotting the peak area ratio of Ifosfamide to Ifosfamide-d4 against the concentration of the calibration standards.
-
Determine the concentration of Ifosfamide in the unknown samples by interpolating their peak area ratios from the calibration curve using a linear regression model.
Protocol 2: Isotopic Enrichment and Purity Analysis
To ensure the quality of Ifosfamide-d4 as an internal standard, its isotopic enrichment and chemical purity must be verified.[3]
1. Isotopic Enrichment Analysis via High-Resolution Mass Spectrometry (HRMS): [3]
-
Sample Preparation: Prepare a dilute solution of Ifosfamide-d4 in a suitable solvent like methanol or acetonitrile.[3]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[3]
-
Data Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion for Ifosfamide-d4.
-
Data Analysis: Determine the relative abundance of the different isotopologues (molecules with varying numbers of deuterium atoms) by analyzing the mass-to-charge ratio (m/z) of the molecular ions. Calculate the isotopic enrichment as the percentage of the species containing four deuterium atoms.[3]
2. Chemical Purity Analysis via High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Dissolve a known amount of Ifosfamide-d4 in the mobile phase.
-
HPLC Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.
-
Detector: UV detector set at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis: Determine the area percent of the main peak corresponding to Ifosfamide-d4 to assess its chemical purity.
Visualizations
The following diagrams illustrate key processes related to Ifosfamide-d4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. Ifosfamide-d4 | CAS 1189701-13-0 | LGC Standards [lgcstandards.com]
- 9. Ifosfamide-d4 | Axios Research [axios-research.com]
- 10. Ifosfamide - LKT Labs [lktlabs.com]
An In-depth Technical Guide on the Isotopic Labeling and Purity Assessment of Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and rigorous purity assessment of Ifosfamide-d4. Ifosfamide-d4 is the deuterated analog of the chemotherapeutic agent Ifosfamide and serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2] The integrity of such research hinges on the accurate characterization of the isotopic enrichment and chemical purity of the labeled compound.
Proposed Synthesis of Ifosfamide-d4
While specific, detailed protocols for the synthesis of Ifosfamide-d4 are not extensively available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established industrial methods for the synthesis of Ifosfamide.[1] The proposed multi-step synthesis commences with phosphorus oxychloride and strategically introduces the deuterium (B1214612) label via a deuterated intermediate.[1]
Proposed Synthetic Pathway
The synthesis of Ifosfamide-d4 can be achieved through a four-step process:
-
Ring Closure: 3-Aminopropan-1-ol reacts with phosphorus oxychloride in the presence of a tertiary amine base to form a cyclic phosphoramidic chloride intermediate.[1]
-
Introduction of the Deuterated Side Chain: The cyclic intermediate is then reacted with 2-chloroethylamine-d4 hydrochloride to introduce the deuterium-labeled side chain, forming an intermediate phosphoramide (B1221513).[1]
-
Acylation: The subsequent acylation of the phosphoramide with 2-chloroacetyl chloride yields an N-acylated intermediate.[1]
-
Reduction: Finally, the N-acylated intermediate is reduced using a reducing agent such as sodium borohydride (B1222165) to yield the final product, Ifosfamide-d4.[1]
Purity Assessment
The chemical purity of the synthesized Ifosfamide-d4 is paramount for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.
Experimental Protocol: HPLC for Chemical Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.[1]
-
Detection: UV detection at an appropriate wavelength, typically around 210 nm.[1]
-
Expected Outcome: A single major peak corresponding to Ifosfamide-d4, with a chemical purity of >98%.[1]
| Parameter | Technique | Expected Result |
| Purity | HPLC-UV | > 98% |
| Identity | ¹H, ¹³C, ³¹P NMR | Spectra consistent with Ifosfamide structure, with evidence of deuterium incorporation. |
| Molecular Formula | HRMS | Measured mass consistent with C₇H₁₁D₄Cl₂N₂O₂P (within 5 ppm).[1] |
| Isotopic Enrichment | MS | > 98% deuterium incorporation.[1] |
Isotopic Enrichment Analysis
The isotopic enrichment of Ifosfamide-d4 must be accurately determined to ensure its reliability as an internal standard. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques for this analysis.
Mass Spectrometry for Isotopic Enrichment
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a molecule.[2] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues can be determined.[2]
-
Sample Preparation: A dilute solution of Ifosfamide-d4 is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.[2]
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is utilized.[2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[2]
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range to encompass all potential isotopologues of Ifosfamide.[2]
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensity of the peak corresponding to the d4 isotopologue is compared to the intensities of the other isotopologues (d0, d1, d2, d3) to calculate the isotopic enrichment.[1]
| Isotopologue | Theoretical Mass (m/z) | Illustrative Relative Abundance (%) |
| d0 (unlabeled) | 261.02 | < 0.5 |
| d1 | 262.03 | < 1.0 |
| d2 | 263.03 | < 1.5 |
| d3 | 264.04 | < 2.0 |
| d4 | 265.04 | > 95.0 |
Note: The data presented in this table is illustrative and represents a typical specification for a high-quality deuterated standard. Actual values may vary between batches and suppliers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
NMR spectroscopy is essential for confirming the molecular structure of Ifosfamide-d4 and the location of the deuterium labels.
-
¹H NMR: Will show the characteristic peaks for the protons in the Ifosfamide structure. The signal corresponding to the deuterated chloroethyl group will be significantly diminished or absent, confirming deuterium incorporation.[1]
-
¹³C NMR: Will display the expected number of carbon signals. The carbons in the deuterated chloroethyl group may show splitting due to C-D coupling.[1]
-
³¹P NMR: A single peak is expected, confirming the phosphorus environment.[1]
-
²H NMR: A signal will be present, directly observing the deuterium atoms and confirming their incorporation.[1]
Comprehensive Analytical Workflow
The following diagram illustrates the comprehensive workflow for the synthesis and quality control of Ifosfamide-d4.
References
Navigating the Solubility of Ifosfamide-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of Ifosfamide-d4, the deuterated analog of the alkylating chemotherapeutic agent Ifosfamide (B1674421). Aimed at researchers, scientists, and drug development professionals, this document details the solubility of Ifosfamide-d4 in various aqueous and organic solvents, outlines a standard experimental protocol for solubility determination, and presents key biological pathways associated with the parent compound, Ifosfamide.
Understanding the solubility of Ifosfamide-d4 is a critical physicochemical parameter that influences its handling, formulation, and bioavailability in research and development. While specific quantitative solubility data for Ifosfamide-d4 is limited, the data for the non-deuterated parent compound, Ifosfamide, serves as a reliable proxy. The substitution of hydrogen with deuterium (B1214612) typically has a negligible effect on the solubility of a molecule, though it can significantly alter metabolic pathways.[1]
Quantitative Solubility Data
The following tables summarize the available solubility data for Ifosfamide and Ifosfamide-d4. The quantitative data presented for organic and aqueous solvents are for the parent compound, Ifosfamide, but can be considered a strong indicator for the solubility of Ifosfamide-d4.[1]
Table 1: Solubility in Organic Solvents
| Solvent | Solubility (Ifosfamide) | Temperature |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Ethanol | ~50 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~50 mg/mL | Not Specified |
Table 2: Solubility in Aqueous Solutions
| Solvent | Solubility (Ifosfamide) | Temperature |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Not Specified |
| Water | Soluble | Not Specified |
Table 3: Qualitative Solubility of Ifosfamide-d4
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] This method involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.
Materials:
-
Ifosfamide-d4
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Vials with screw caps
-
Orbital shaker or other agitation device
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (chemically inert, with a pore size of 0.45 µm or smaller)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard solution preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of Ifosfamide-d4 to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure equilibrium is achieved.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of Ifosfamide-d4 of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of Ifosfamide-d4 in the saturated solution using the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the metabolic activation pathway of Ifosfamide and the experimental workflow for solubility determination.
Metabolic activation pathway of Ifosfamide.
Workflow for shake-flask solubility determination.
Mechanism of Action of Ifosfamide
Ifosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[2] This process leads to the formation of the active alkylating metabolite, isophosphoramide mustard, and a toxic metabolite, acrolein. Isophosphoramide mustard exerts its cytotoxic effects by forming cross-links within and between DNA strands, which ultimately inhibits DNA replication and triggers apoptosis (programmed cell death).[3][4][5] The co-generated acrolein is responsible for the urotoxic side effects, such as hemorrhagic cystitis, often associated with Ifosfamide therapy.[2][3] Another metabolic pathway leads to the formation of chloroacetaldehyde, which is associated with neurotoxicity.[2]
References
Technical Guide to NMR and High-Resolution Mass Spectrometry of Ifosfamide-d4
This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth overview of the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for Ifosfamide-d4. This deuterated analog of the chemotherapeutic agent Ifosfamide (B1674421) is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for confirming the chemical structure of Ifosfamide-d4 and verifying the location of deuterium (B1214612) labeling.[1] While specific NMR spectral data for Ifosfamide-d4 is not extensively published, the following tables provide ¹H, ¹³C, and ³¹P NMR data for the parent compound, Ifosfamide, with expected modifications for the deuterated analog. The deuterium labeling is strategically placed on one of the chloroethyl chains.[1]
¹H NMR Data
The ¹H NMR spectrum of Ifosfamide-d4 will be similar to that of Ifosfamide, with the notable absence of signals corresponding to the deuterated positions.
| Ifosfamide Chemical Shift (ppm) | Multiplicity | Assignment | Expected Observation for Ifosfamide-d4 |
| ~3.0 - 3.8 | Multiplet | -CH₂-Cl, -CH₂-N | Signal intensity will be reduced due to deuteration on one chloroethyl group. |
| ~1.8 - 2.2 | Multiplet | -CH₂-CH₂-N | No significant change expected. |
| ~4.0 - 4.5 | Multiplet | -O-CH₂- | No significant change expected. |
¹³C NMR Data
In the ¹³C NMR spectrum of Ifosfamide-d4, the carbon signals of the deuterated chloroethyl group may exhibit splitting due to C-D coupling.[1]
| Ifosfamide Chemical Shift (ppm) | Assignment | Expected Observation for Ifosfamide-d4 |
| ~50.3 | -CH₂-N (ring) | No significant change expected. |
| ~47.8 | -CH₂-N (side chain) | Splitting due to C-D coupling. |
| ~50.2 | -CH₂-Cl (side chain) | Splitting due to C-D coupling. |
| ~26.4 | -CH₂-CH₂-N (ring) | No significant change expected. |
³¹P NMR Data
³¹P NMR is particularly useful for analyzing phosphorus-containing compounds like Ifosfamide and its metabolites.[4][5]
| Compound | ³¹P Chemical Shift (ppm) |
| Ifosfamide | ~18 |
| Carboxyifosfamide | ~2.04 |
| Glutathione conjugate of Ifosfamide | ~16.0 |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is essential for confirming the elemental composition of Ifosfamide-d4 and for its quantification in biological samples.[2][6] Electrospray ionization (ESI) in positive ion mode is commonly used.[7]
Isotopic Enrichment
The isotopic enrichment of Ifosfamide-d4 is a critical parameter for its use as an internal standard. HRMS is used to determine the relative abundance of different isotopologues.[2]
| Isotopologue | Theoretical Mass (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | 261.02 | < 0.5 |
| d1 | 262.03 | < 1.0 |
| d2 | 263.03 | < 1.5 |
| d3 | 264.04 | < 2.0 |
| d4 | 265.04 | > 95.0 |
Note: This data is illustrative of a typical high-quality deuterated standard. Actual values may vary.[2]
Tandem Mass Spectrometry (MS/MS)
Fragmentation analysis by MS/MS confirms the structure and location of the deuterium label.[1] Under positive-ion ESI conditions, Ifosfamide-d4 forms a protonated molecule [M+H]⁺.[7]
| Ion | m/z (Ifosfamide) | m/z (Ifosfamide-d4) |
| Precursor Ion [M+H]⁺ | 261.05 | 265.07 |
| Product Ion 1 | 92.05 | 96.07 |
| Product Ion 2 | 154.04 | 158.06 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the analysis of Ifosfamide-d4.
NMR Spectroscopy Protocol (Adapted for Ifosfamide-d4)
-
Sample Preparation : Dissolve a small amount of Ifosfamide-d4 in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition :
-
¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire proton-decoupled spectra. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
³¹P NMR : Acquire proton-decoupled spectra.
-
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
This protocol is for the quantification of Ifosfamide in human plasma using Ifosfamide-d4 as an internal standard.[6]
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma, add 10 µL of Ifosfamide-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-HRMS analysis.[6]
-
-
Liquid Chromatography (LC) :
-
Mass Spectrometry (MS) :
-
Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[6]
-
Acquisition Mode : Full scan with MS/MS.[6]
-
Precursor Ions : Monitor m/z 261.05 for Ifosfamide and 265.07 for Ifosfamide-d4.[6]
-
Product Ions : Monitor characteristic fragment ions for both analytes.[6]
-
Visualizations
Ifosfamide Metabolic Activation and Mechanism of Action
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[8][9] The active metabolites, primarily isophosphoramide mustard, are responsible for the drug's anticancer effects by cross-linking DNA, which inhibits DNA replication and leads to apoptosis.[9][10]
Caption: Metabolic activation pathway of Ifosfamide.
Experimental Workflow for Ifosfamide-d4 Characterization
The characterization of Ifosfamide-d4 involves a systematic workflow combining both NMR and LC-HRMS techniques to confirm its structure, purity, and isotopic enrichment.
Caption: Analytical workflow for Ifosfamide-d4.
Fragmentation Pathway of Protonated Ifosfamide-d4
The fragmentation of protonated Ifosfamide-d4 in tandem mass spectrometry provides characteristic product ions that are used for its identification and quantification.
Caption: Fragmentation of protonated Ifosfamide-d4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nuclear magnetic resonance and high-performance liquid chromatography-nuclear magnetic resonance studies on the toxicity and metabolism of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Throughput Quantification of Ifosfamide in Human Plasma by LC-MS/MS Using Ifosfamide-d4
Abstract
This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the anticancer agent ifosfamide (B1674421) in human plasma. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard, Ifosfamide-d4.[1][2][3] The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology screenings.[1]
Introduction
Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers, including sarcomas and lymphomas.[2][4] Therapeutic drug monitoring of ifosfamide is essential to optimize treatment efficacy and minimize toxicity, which can include neurotoxicity and nephrotoxicity.[2][4][5] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6] The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4, is critical for reliable quantification as it effectively compensates for matrix effects and variability during sample processing and analysis.[1][3] This application note provides a detailed protocol for the quantification of ifosfamide in human plasma using Ifosfamide-d4 as the internal standard, offering a reliable solution for researchers, scientists, and drug development professionals.[1][3]
Experimental Protocols
Materials and Reagents
-
Ifosfamide (analytical standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water[1][2]
-
Drug-free human plasma[1]
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ifosfamide and Ifosfamide-d4 in methanol.[1][2]
-
Working Standard Solutions: Prepare serial dilutions of the Ifosfamide stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control samples.[2] A typical calibration curve might range from 100 to 10,000 ng/mL.[7][8]
-
Internal Standard Working Solution: Dilute the Ifosfamide-d4 stock solution with acetonitrile to an appropriate concentration (e.g., 100 ng/mL).[1][8]
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, calibrator, or quality control (QC) sample, add 150 µL of the internal standard working solution in acetonitrile.[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifuge the samples at 10,000 x g for 5 minutes.[1]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.[1]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[1]
Visualizations
Caption: Experimental workflow for ifosfamide quantification.
LC-MS/MS Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Formate[2][7] |
| Mobile Phase B | Acetonitrile or Methanol[2][7] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | A rapid gradient elution is recommended for high-throughput analysis. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The transitions for Ifosfamide-d4 are predicted based on a +4 Da shift from the parent compound.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ifosfamide | 261.0 | 92.0 | Optimized for instrument |
| 261.0 | 106.0 | Optimized for instrument | |
| Ifosfamide-d4 (IS) | 265.0 | 92.1 | Optimized for instrument |
| 265.0 | 106.1 | Optimized for instrument |
Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used.
Data Presentation
The following tables summarize the expected performance characteristics of the method based on published data.
Table 1: Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99[7] |
| Calibration Range | 100 - 10,000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | ≤ 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Selectivity | No significant interference from endogenous plasma components.[3] |
Table 2: Stability Data Summary
| Stability Type | Condition | Duration | Expected Outcome |
| Bench-top | Room Temperature | 24 hours | Stable |
| Autosampler | 4 °C | 24 hours | Stable |
| Long-term | -80 °C | Up to 52 days[7] | Stable |
| Freeze-Thaw | 3 cycles | -80 °C to RT | Stable |
Signaling Pathway and Logical Relationships
Caption: Simplified metabolic pathways of Ifosfamide.
Conclusion
The described LC-MS/MS method, utilizing Ifosfamide-d4 as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of Ifosfamide in human plasma.[1] The simple protein precipitation sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings.[1] The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.[1] This method can be readily validated according to regulatory guidelines and implemented for routine therapeutic drug monitoring and pharmacokinetic studies of ifosfamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Utilizing Ifosfamide-d4 as an Internal Standard for Enhanced Accuracy in Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ifosfamide (B1674421) is a potent alkylating agent widely employed in chemotherapy for a range of cancers, including sarcomas, lymphomas, and testicular cancer.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, precise monitoring of its plasma concentration is critical for optimizing therapeutic efficacy while minimizing toxicity.[1][2] This document provides a comprehensive guide to the application of Ifosfamide-d4 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of ifosfamide in biological matrices. The use of a SIL-IS like Ifosfamide-d4 is considered the gold standard in quantitative bioanalysis, as it effectively compensates for variability during sample preparation and analysis, leading to highly accurate and precise data.[3][4][5]
The Principle of Using a Deuterated Internal Standard
The core principle behind using Ifosfamide-d4 lies in its near-identical physicochemical properties to the unlabeled analyte, ifosfamide.[3] This similarity ensures that both compounds exhibit almost identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3][5] Consequently, any analytical variability, such as extraction losses, matrix effects (ion suppression or enhancement), or fluctuations in instrument response, affects both the analyte and the internal standard to the same extent.[3] A known concentration of Ifosfamide-d4 is added to each sample at the beginning of the workflow, acting as a reliable tracer. The mass spectrometer differentiates between ifosfamide and Ifosfamide-d4 based on the mass difference from the deuterium (B1214612) atoms. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if absolute signal intensities fluctuate, thereby ensuring high accuracy and precision.[3]
Experimental Protocols
This section details representative experimental protocols for the quantification of ifosfamide in human plasma using Ifosfamide-d4 as an internal standard. These protocols are based on validated methods.[1][3][4]
Materials and Reagents
-
Ifosfamide analytical standard
-
Ifosfamide-d4 (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ethyl acetate (B1210297) (for Liquid-Liquid Extraction)
Preparation of Stock and Working Solutions[1][3][6]
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve ifosfamide in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Ifosfamide-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards. A typical calibration curve ranges from 10 ng/mL to 10,000 ng/mL.[1][3]
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in acetonitrile or a 50:50 (v/v) methanol:water mixture.[1][3]
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
Method 1: Protein Precipitation [3][4]
-
Pipette 50-100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[3][4]
-
Add 20-25 µL of the internal standard working solution (100 ng/mL Ifosfamide-d4) to each tube and vortex briefly.[1][3]
-
Add 150-300 µL of cold acetonitrile to each tube to precipitate proteins.[3][4]
-
Centrifuge at 10,000-14,000 rpm for 5-10 minutes at 4°C.[3][4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[3]
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.[3]
Method 2: Solid-Phase Extraction (SPE) [6]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the internal standard. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Ifosfamide and Ifosfamide-d4 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
UPLC-MS/MS Conditions[3]
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of ifosfamide from endogenous plasma components.
-
Flow Rate: 0.2 mL/min.[7]
-
Injection Volume: 5 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Detection: Multiple Reaction Monitoring (MRM).[4]
Data Presentation
The following tables summarize typical quantitative data and validation parameters for a bioanalytical method for ifosfamide using Ifosfamide-d4 as an internal standard.
Table 1: Calibration Curve for Ifosfamide Quantification [3]
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Representative) |
| 10 (LLOQ) | 0.012 |
| 50 | 0.061 |
| 100 | 0.123 |
| 500 | 0.615 |
| 1000 | 1.230 |
| 5000 | 6.148 |
| 10000 (ULOQ) | 12.295 |
Table 2: Precision and Accuracy of Quality Control Samples [3]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | 7.5 | 8.9 | 102.3 | 101.8 |
| Low QC | 30 | 6.2 | 7.8 | 98.9 | 99.5 |
| Mid QC | 800 | 4.5 | 5.9 | 101.3 | 100.7 |
| High QC | 8000 | 3.8 | 4.6 | 99.2 | 99.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 3: Summary of Method Validation Parameters [5]
| Validation Parameter | Acceptance Criteria | Typical Performance with Ifosfamide-d4 |
| Selectivity | No interference at the retention time of the analyte and IS. | High selectivity with specific MRM transitions. |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ). | Within ±10% (±15% at LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ). | < 10% (< 15% at LLOQ). |
| Recovery | Consistent, precise, and reproducible. | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement. | Effectively compensated by the co-eluting IS. |
| Stability | Analyte stable under various storage and processing conditions. | Stable for relevant periods (e.g., freeze-thaw cycles, bench-top, long-term storage). |
Ifosfamide Metabolism
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[6] The primary active metabolite is 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[6] Aldoifosfamide is then converted to the ultimate DNA alkylating agent, isophosphoramide mustard.[6] A detoxification pathway involves N-dechloroethylation, which produces inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[6]
Conclusion
The use of Ifosfamide-d4 as an internal standard provides a robust, reliable, and highly accurate method for the quantification of ifosfamide in biological matrices.[3] The detailed experimental protocols and representative data presented in this guide offer a solid foundation for researchers and scientists in the development and validation of bioanalytical methods essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The simple sample preparation and rapid analysis time make these methods well-suited for high-throughput applications in both clinical and research settings.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: Quantification of Ifosfamide in Human Plasma with Ifosfamide-d4 using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifosfamide (B1674421) is a crucial alkylating agent used in chemotherapy for a variety of cancers, including sarcomas and lymphomas.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of ifosfamide is essential to optimize dosing, maximize therapeutic efficacy, and minimize toxicity.[2] This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ifosfamide in human plasma. The method employs a stable isotope-labeled internal standard, Ifosfamide-d4 (B564901), to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4]
Principle
This analytical method is based on the principle of stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of the internal standard (IS), Ifosfamide-d4, which is chemically and physically similar to the analyte, is added to the plasma samples. Following a simple and efficient protein precipitation step to remove interfering macromolecules, the analyte and internal standard are separated from other plasma components using reversed-phase liquid chromatography. The separated compounds are then ionized using positive electrospray ionization (ESI+) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[1][5]
Materials and Reagents
-
Ifosfamide (analytical standard)
-
Ifosfamide-d4 (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water[3]
-
Formic acid[3]
-
Ammonium formate[1]
-
Drug-free human plasma (K2EDTA)[1]
Instrumentation
-
A liquid chromatograph (LC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[3][6]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide and ifosfamide-d4 by accurately weighing and dissolving each compound in methanol to a final concentration of 1 mg/mL.[1][2][5]
-
Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples. A typical calibration curve range is 100 to 10,000 ng/mL.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the ifosfamide-d4 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[2][5]
Sample Preparation from Human Plasma
The protein precipitation method is commonly employed for its simplicity and efficiency.[3][7]
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.[2]
-
To 50 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL Ifosfamide-d4 in acetonitrile).[3]
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[3]
-
Centrifuge the samples at 10,000 x g for 5 minutes.[3]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[3][5]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[3]
Alternatively, a liquid-liquid extraction (LLE) can be performed for cleaner extracts, though it is a more involved process.[2]
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[2][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.2 mL/min[8] |
| Gradient | A rapid gradient elution is typically used for a short run time.[2] |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][6] |
| MRM Transitions | See table below. |
| Capillary Voltage | 4.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ifosfamide | 261.0 | 92.0 |
| Ifosfamide-d4 | 265.0 | 92.0 |
Note: The specific MRM transitions and collision energies may require optimization on the specific instrument used.
Data Analysis
A calibration curve is constructed by plotting the peak area ratio of ifosfamide to ifosfamide-d4 against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the curve fit. The concentration of ifosfamide in unknown samples and QC samples is then determined from the calibration curve.
Method Validation Summary
The described UPLC-MS/MS method should be validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.[2] The following table summarizes typical performance characteristics.
| Validation Parameter | Result |
| Linearity Range | 100 - 10,000 ng/mL (r² > 0.99)[8] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal, compensated by the internal standard.[4] |
| Selectivity | No significant interference from endogenous plasma components.[4] |
Results and Discussion
A representative table of quantitative data for calibration standards and quality control samples is presented below.
Table 1: Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 100 | 98.5 | 98.5 |
| 250 | 255.2 | 102.1 |
| 500 | 490.8 | 98.2 |
| 1000 | 1015.0 | 101.5 |
| 2500 | 2450.0 | 98.0 |
| 5000 | 5100.0 | 102.0 |
| 7500 | 7425.0 | 99.0 |
| 10000 | 10050.0 | 100.5 |
Table 2: Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 300 | 295.5 | 4.5 | 98.5 |
| Medium | 4000 | 4080.0 | 3.2 | 102.0 |
| High | 8000 | 7920.0 | 2.8 | 99.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for ifosfamide quantification.
Conclusion
The described LC-MS/MS method utilizing Ifosfamide-d4 as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Ifosfamide in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.[3] This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of ifosfamide in a clinical research setting.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for Ifosfamide and its Deuterated Internal Standard
Introduction
Ifosfamide (B1674421) is a chemotherapy agent used in the treatment of various cancers. Therapeutic drug monitoring of ifosfamide is crucial for optimizing dosage and minimizing toxicity. This application note details a robust solid-phase extraction (SPE) protocol for the quantitative analysis of ifosfamide from biological matrices, such as plasma and urine, using a deuterated internal standard (Ifosfamide-d4). The use of a deuterated standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variabilities in extraction recovery, ensuring high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for ifosfamide.
Caption: Workflow for the solid-phase extraction of ifosfamide.
Materials and Reagents
-
SPE Cartridge: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridge.
-
Ifosfamide and Ifosfamide-d4 standards: Certified reference materials.
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Ethyl Acetate (B1210297), Hexane (B92381) (all LC-MS grade).
-
Reagents: Formic Acid, Ammonium (B1175870) Formate (B1220265), Deionized Water.
-
Equipment: Centrifuge, SPE manifold, nitrogen evaporator, vortex mixer.
Detailed Experimental Protocol
This protocol is optimized for the extraction of ifosfamide from human plasma.
4.1. Sample Preparation
-
To 200 µL of plasma sample, add 20 µL of the working internal standard solution (Ifosfamide-d4, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
4.2. Solid-Phase Extraction
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the entire supernatant from the sample preparation step onto the cartridge.
-
Washing 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Washing 2: Wash the cartridge with 1 mL of hexane to remove non-polar interferences.
-
Elution: Elute the analytes (ifosfamide and ifosfamide-d4) with 1 mL of ethyl acetate into a clean collection tube.
4.3. Final Sample Preparation for LC-MS/MS
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate with 0.1% formic acid in water:acetonitrile, 95:5 v/v).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of this SPE protocol.
Table 1: Recovery of Ifosfamide and Ifosfamide-d4
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| Ifosfamide | 50 | 95.2 | 3.1 |
| Ifosfamide | 500 | 97.8 | 2.5 |
| Ifosfamide | 5000 | 96.5 | 2.8 |
| Ifosfamide-d4 | 1000 | 98.1 | 2.2 |
Table 2: Matrix Effect and Process Efficiency
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Process Efficiency (%) |
| Ifosfamide | 50 | 98.5 | 93.8 |
| Ifosfamide | 500 | 99.1 | 96.9 |
| Ifosfamide | 5000 | 98.2 | 94.8 |
-
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
-
Process Efficiency (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100
Discussion
This solid-phase extraction protocol provides excellent recovery and minimal matrix effects for the quantification of ifosfamide in human plasma. The use of a polymeric reversed-phase sorbent like Oasis HLB allows for a robust method that effectively removes endogenous interferences. The inclusion of a deuterated internal standard, ifosfamide-d4, is critical for correcting any variability during the extraction process and any ion suppression or enhancement during LC-MS/MS analysis, thereby ensuring the accuracy and precision of the results. The protocol is straightforward and can be easily implemented in a clinical or research laboratory setting for therapeutic drug monitoring or pharmacokinetic studies of ifosfamide.
Application of Ifosfamide-d4 in Therapeutic Drug Monitoring Assays: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (B1674421) is a potent alkylating agent widely employed in chemotherapy for a diverse range of cancers, including sarcomas, lymphomas, and lung cancer.[1][2][3][4] As a prodrug, ifosfamide requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[5][6] This metabolic activation, coupled with significant inter-patient pharmacokinetic variability, necessitates therapeutic drug monitoring (TDM) to optimize dosing, maximize therapeutic efficacy, and minimize severe toxicities such as neurotoxicity and nephrotoxicity.[3][7]
The gold standard for quantitative bioanalysis of ifosfamide is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] To ensure the highest accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is crucial.[8][10] Ifosfamide-d4, a deuterated analog of ifosfamide, is the ideal internal standard.[8][9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[8][10] This co-eluting and co-ionizing behavior effectively compensates for matrix effects and variations in sample recovery, leading to highly reliable and reproducible quantitative results.[9][11]
This document provides detailed application notes and protocols for the use of Ifosfamide-d4 in therapeutic drug monitoring assays.
Metabolic Pathway of Ifosfamide
Ifosfamide undergoes a complex metabolic process to become active and is subsequently detoxified. The primary activation pathway involves 4-hydroxylation by CYP enzymes to form 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[5] Aldoifosfamide can then be converted to the ultimate DNA alkylating agent, isophosphoramide mustard (IPM), which induces cancer cell apoptosis.[5] A competing detoxification pathway is the N-dechloroethylation of ifosfamide, which produces inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[5][6]
Figure 1: Simplified metabolic pathway of Ifosfamide.
Experimental Protocols
Two primary methods for sample preparation in ifosfamide therapeutic drug monitoring are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Sample Preparation by Protein Precipitation
This method is rapid and suitable for high-throughput analysis.[2][10]
Materials and Reagents:
-
Human plasma (K2EDTA)[1]
-
Ifosfamide and Ifosfamide-d4 analytical standards[1]
-
Methanol (B129727) (LC-MS grade)[1]
-
Acetonitrile (B52724) (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Formic acid[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of ifosfamide and Ifosfamide-d4 in methanol.[1][8]
-
Prepare serial dilutions of the ifosfamide stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., 10 ng/mL to 10,000 ng/mL).[8]
-
Dilute the Ifosfamide-d4 stock solution with acetonitrile to a final working concentration (e.g., 100 ng/mL).[8]
-
-
Sample Pre-treatment:
-
To 50-100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 150 µL of the Ifosfamide-d4 internal standard working solution in acetonitrile.[10]
-
-
Protein Precipitation:
-
Extraction and Reconstitution:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[8][10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][8]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[8]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[8]
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]
-
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
This method provides a cleaner extract, potentially reducing matrix effects.[5][11]
Materials and Reagents:
-
All materials from Protocol 1
-
C18 SPE cartridges[5]
-
SPE manifold
Procedure:
-
Preparation of Stock and Working Solutions:
-
Follow step 1 from Protocol 1.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[5]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[5]
-
-
Elution:
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject an aliquot into the LC-MS/MS system.[11]
-
LC-MS/MS Conditions
The following are typical starting parameters for LC-MS/MS analysis and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)[9][12] |
| Mobile Phase | Gradient elution with water containing 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B)[13] |
| Flow Rate | 0.2 - 0.5 mL/min[12][13] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 - 10 µL[5][13] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][13] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][13] |
| Capillary Voltage | 3.0 kV[5] |
| Cone Voltage | 30 V[5] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 400°C[5] |
| Desolvation Gas Flow | 800 L/hr[5] |
| Cone Gas Flow | 50 L/hr[5] |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ifosfamide | 261.0 | 92.1 (Quantifier) | 20 |
| 261.0 | 140.0 (Qualifier) | ||
| Ifosfamide-d4 | 265.0 | 92.1 (Quantifier) | 20 |
| 265.0 | 106.1 (Qualifier) | ||
| Note: MRM transitions for Ifosfamide-d4 are predicted based on a +4 Da shift from the parent compound.[10] Collision energies should be optimized. |
Data Presentation and Performance Characteristics
A validated LC-MS/MS method using Ifosfamide-d4 as an internal standard should demonstrate excellent linearity, accuracy, and precision.
Table 4: Typical Assay Performance Characteristics
| Parameter | Typical Value/Range |
| Linearity Range | 10 - 10,000 ng/mL[5][8] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL[8][12] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ± 15% of nominal concentration |
| Data presented is a synthesis of typical performance characteristics reported in various validated methods.[8][12] |
Experimental Workflow and Quantification Logic
The use of an internal standard is fundamental to accurate quantification in LC-MS/MS assays. The following diagrams illustrate the typical experimental workflow and the logical relationship for quantification.
Figure 2: A typical experimental workflow for Ifosfamide quantification.
Figure 3: Logical relationship for quantification using an internal standard.
Conclusion
The use of Ifosfamide-d4 as an internal standard in LC-MS/MS assays provides a robust, reliable, and accurate method for the therapeutic drug monitoring of ifosfamide.[8][10] The detailed protocols and performance characteristics presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Such assays are indispensable for pharmacokinetic studies, dose optimization, and ultimately, for improving the safety and efficacy of ifosfamide therapy.[7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Note: Preparation of Calibration Standards and Quality Control Samples for the Bioanalysis of Ifosfamide using Ifosfamide-d4 as an Internal Standard
Introduction
Ifosfamide is a crucial alkylating agent used in chemotherapy for a variety of cancers.[1] Due to its narrow therapeutic index and potential for significant toxicity, monitoring its concentration in biological matrices like plasma is vital for optimizing therapeutic efficacy and ensuring patient safety.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of drugs like Ifosfamide.
The gold standard in quantitative LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] Ifosfamide-d4, a deuterated analog of Ifosfamide, serves as the ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This allows it to effectively compensate for variability in sample recovery, matrix effects, and instrument response, leading to superior accuracy and precision in the analytical results.[4] This document provides a detailed protocol for the preparation of calibration standards and quality control (QC) samples for the quantification of Ifosfamide, incorporating Ifosfamide-d4 as the internal standard.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of concentrated stock solutions and the subsequent working solutions required for creating calibration standards and quality control samples.
Materials and Reagents:
-
Ifosfamide analytical standard
-
Ifosfamide-d4 (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Drug-free human plasma (K2EDTA)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
Procedure:
-
Analyte (Ifosfamide) Stock Solution (1 mg/mL):
-
Internal Standard (Ifosfamide-d4) Stock Solution (1 mg/mL):
-
Analyte Working Standard Solutions (for Calibration Curve):
-
Analyte Quality Control (QC) Working Solutions:
-
From the Ifosfamide stock solution, prepare separate working solutions for QC samples at a minimum of three concentration levels: Low, Medium, and High.[3][6] These should be prepared from a separate weighing of the analytical standard if possible, or at least from a separate stock solution, to ensure integrity.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Ifosfamide-d4 stock solution with acetonitrile or a 50:50 methanol:water mixture to a final concentration suitable for spiking into all samples (e.g., 100 ng/mL).[5][7] The optimal concentration should be determined during method development, but it is typically near the mid-point of the calibration range.
-
References
Application Note: High-Throughput Analysis of Ifosfamide and its Deuterated Analog (Ifosfamide-d4) in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of the anticancer agent ifosfamide (B1674421) and its stable isotope-labeled internal standard, ifosfamide-d4 (B564901), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology screenings, offering high accuracy and precision.[1][2] The use of a deuterated internal standard like ifosfamide-d4 is considered the gold standard in mass spectrometry-based bioanalysis as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3][4]
Introduction
Ifosfamide is a crucial alkylating agent used in the treatment of a variety of cancers.[1] Due to its narrow therapeutic index and potential for toxicity, monitoring its concentration in plasma is vital for optimizing therapeutic efficacy.[2][4] This document provides a detailed protocol for the quantitative analysis of ifosfamide using ifosfamide-d4 as an internal standard, which effectively compensates for matrix effects and other sources of analytical variability.[2]
Experimental
Materials and Reagents
-
Ifosfamide (analytical standard)
-
Ifosfamide-d4 (internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Ammonium formate
-
Drug-free human plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient or isocratic elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions
A summary of the liquid chromatography conditions is provided in the table below.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[5][6] |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) with 0.1% Formic Acid[6] |
| Flow Rate | 0.2 mL/min[5] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Elution | Isocratic or Gradient (Method dependent) |
Mass Spectrometry Conditions
The mass spectrometer should be operated in the positive ion electrospray ionization mode with multiple reaction monitoring (MRM).
| Parameter | Ifosfamide | Ifosfamide-d4 |
| Precursor Ion (m/z) | 261.0 | 265.0 |
| Product Ion (m/z) | 92.0[4] | 96.0 (Predicted +4 Da shift) |
| Ionization Mode | ESI+ | ESI+ |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ifosfamide and ifosfamide-d4 by dissolving the accurately weighed compounds in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the ifosfamide-d4 stock solution with acetonitrile to achieve a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution in acetonitrile.[2]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[2]
-
Centrifuge the samples at 10,000 x g for 5 minutes.[2]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.[2]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.[2]
Data and Results
The following table summarizes the expected chromatographic performance. In LC-MS/MS analysis with a deuterated internal standard, the analyte and the internal standard are expected to co-elute or have very similar retention times. The mass spectrometer differentiates them based on their mass-to-charge ratio.
| Compound | Retention Time (min) |
| Ifosfamide | ~ 2.5 |
| Ifosfamide-d4 | ~ 2.5 |
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of ifosfamide.
Signaling Pathway Diagram
While a signaling pathway is not directly relevant to the analytical method, a diagram illustrating the metabolic activation of ifosfamide is provided for context, as understanding its metabolism is crucial for pharmacokinetic studies.[6]
Caption: Simplified metabolic pathway of ifosfamide.
Conclusion
The described LC-MS/MS method, utilizing ifosfamide-d4 as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of ifosfamide in human plasma.[2] The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in both clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for analytical variability.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing Mass Spectrometry for Ifosfamide-d4 Detection: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the optimal mass spectrometer settings for the detection and quantification of Ifosfamide-d4, a crucial internal standard for the accurate analysis of the chemotherapeutic agent Ifosfamide. The following protocols and data are designed to facilitate robust and reproducible bioanalytical method development.
Introduction
Ifosfamide is an alkylating agent widely used in the treatment of various cancers.[1] Due to its narrow therapeutic index and significant inter-patient pharmacokinetic variability, therapeutic drug monitoring is essential to optimize efficacy and minimize toxicity.[2][3] The use of a stable isotope-labeled internal standard, such as Ifosfamide-d4, is the gold standard in quantitative mass spectrometry.[3][4] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving analytical accuracy and precision.[4][5]
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ifosfamide, using Ifosfamide-d4 as the internal standard. The method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in biological matrices such as human plasma.
Principle of the Method
The described method utilizes a simple and efficient protein precipitation technique for sample preparation.[1][6] Chromatographic separation is achieved using a reversed-phase C18 column. Detection and quantification are performed with a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1][7]
Quantitative Data Summary
The following tables summarize the optimized mass spectrometer and liquid chromatography parameters for the analysis of Ifosfamide and Ifosfamide-d4.
Table 1: Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 3.0 kV[2] |
| Cone Voltage | 30 V[2] |
| Source Temperature | 120°C[2] |
| Desolvation Temperature | 350°C[2] |
| Cone Gas Flow | 50 L/hr[2] |
| Desolvation Gas Flow | 600 L/hr[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6] |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ifosfamide (Quantifier) | 261.1 | 92.1 | 200 | 25 |
| Ifosfamide (Qualifier) | 261.1 | 106.1 | 200 | 20 |
| Ifosfamide-d4 (Internal Standard) | 265.1 | 96.1 | 200 | 25 |
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent[4] |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 5 mM Ammonium Formate in water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid[4] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C[2] |
| Autosampler Temperature | 10°C[2] |
| Gradient | 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B[2] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ifosfamide and Ifosfamide-d4 by dissolving the appropriate amount of each compound in methanol.[1]
-
Working Standard Solutions: Prepare serial dilutions of the Ifosfamide stock solution in a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control samples.[4]
-
Internal Standard Working Solution: Dilute the Ifosfamide-d4 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.[4]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[4]
-
Add 20 µL of the internal standard working solution (100 ng/mL Ifosfamide-d4) to each tube and vortex briefly.[4]
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[2][4]
-
Vortex the mixture vigorously for 1 minute.[4]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2][4]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters detailed in Tables 1, 2, and 3.
-
Inject 5 µL of the prepared supernatant into the system.[2]
-
Acquire data using the specified MRM transitions.
-
Process the data to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Quantify the Ifosfamide concentration in the unknown samples using the calibration curve.
Visualizations
Caption: Workflow for Ifosfamide-d4 analysis.
Caption: Metabolic activation of Ifosfamide.
References
Troubleshooting & Optimization
Troubleshooting Matrix Effects in Ifosfamide Quantification: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting matrix effects during the quantification of ifosfamide (B1674421). The following guides and frequently asked questions (FAQs) address common issues encountered in bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact ifosfamide quantification?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, urine) other than the analyte of interest, ifosfamide.[1] Matrix effects arise when these components co-elute with ifosfamide and its internal standard, interfering with their ionization process in the mass spectrometer's ion source.[2] This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[2]
Q2: What are the common indicators of significant matrix effects in my ifosfamide analysis?
A2: Several signs can point towards the presence of significant matrix effects in your analysis. These include poor reproducibility of results between different sample injections, inaccurate quantification with unexpectedly low (ion suppression) or high (ion enhancement) results, and non-linear calibration curves.[1] You may also observe significant variation in the signal of the internal standard across different samples and distortion of the chromatographic peak shape for ifosfamide or its internal standard.[1]
Q3: Why is a stable isotope-labeled internal standard like Ifosfamide-d4 recommended?
A3: A stable isotope-labeled (SIL) internal standard, such as Ifosfamide-d4, is considered the gold standard for quantitative LC-MS/MS analysis.[3] This is because its chemical and physical properties are nearly identical to the analyte, ifosfamide.[4] This similarity ensures that both compounds co-elute and experience the same degree of matrix effects and variability during sample preparation.[3][4] By using the ratio of the ifosfamide peak area to the Ifosfamide-d4 peak area for quantification, these variations can be effectively compensated for, leading to more accurate and reliable results.[3]
Q4: How can I assess the extent of matrix effects in my assay?
A4: A post-column infusion experiment is a common method to evaluate the presence and extent of matrix effects.[1] This technique involves infusing a constant flow of ifosfamide and its internal standard into the mass spectrometer downstream of the analytical column while injecting a blank matrix extract. A decrease or increase in the baseline signal at the retention time of ifosfamide indicates regions of ion suppression or enhancement, respectively.[1][5]
Q5: What are the primary strategies to minimize matrix effects?
A5: The most effective strategies to reduce matrix effects focus on either removing the interfering components or separating them from the analyte of interest. Key approaches include:
-
Optimizing Sample Preparation: Employing more rigorous sample cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[4]
-
Chromatographic Separation: Adjusting the chromatographic method, such as the mobile phase gradient, can help separate ifosfamide from co-eluting matrix components.[4]
-
Sample Dilution: If the concentration of ifosfamide is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen their impact.[2][6]
-
Matrix-Matched Calibrants: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or Inconsistent Analyte Signal | Significant ion suppression from co-eluting matrix components (e.g., phospholipids).[2][7] | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more effective method like Solid-Phase Extraction (SPE).[8] 2. Optimize Chromatography: Adjust the LC gradient to separate ifosfamide from suppression zones identified by post-column infusion.[2] 3. Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of matrix components.[2] |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation.[1] Inappropriate mobile phase composition or pH.[4] High sample load.[1] | 1. Column Maintenance: Wash the column with a strong solvent or replace it if necessary.[1] 2. Mobile Phase Optimization: Adjust the mobile phase composition or pH.[1] 3. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[1] |
| High Signal Variability for Internal Standard (Ifosfamide-d4) | Inconsistent matrix effects across different samples.[1] | 1. Enhance Sample Preparation: Utilize a more robust sample preparation method like SPE to ensure more consistent removal of interferences.[8] 2. Check for Co-elution: Ensure perfect co-elution of ifosfamide and Ifosfamide-d4. Even a slight separation can expose them to different matrix components.[1] |
| Inaccurate Results Despite Using an Internal Standard | Differential matrix effects that are not fully compensated for by the internal standard. | 1. Improve Sample Cleanup: A cleaner sample extract will minimize the potential for differential matrix effects. SPE is generally more effective than PPT at removing a wider range of interferences.[8] 2. Verify Internal Standard Purity: Analyze a high-concentration solution of Ifosfamide-d4 to check for the presence of unlabeled ifosfamide.[1] |
Experimental Protocols
Protein Precipitation (PPT)
This method is fast and simple but may result in a less clean sample compared to other techniques.[1]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.[3]
-
Internal Standard Spiking: Add a known amount of Ifosfamide-d4 internal standard working solution to each tube and vortex briefly.[3]
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute.[3]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1][3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.[3][9]
-
Evaporation and Reconstitution (Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase.[1][10]
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.[1]
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT and is more effective at removing interfering matrix components.[8]
-
Sample Pre-treatment: To 100 µL of plasma, add the Ifosfamide-d4 internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute ifosfamide and Ifosfamide-d4 from the cartridge with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.[1]
Data Presentation
Comparison of Sample Preparation Methods for Ifosfamide Quantification
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Relative Ion Suppression | Highest[8] | Lowest[8] | Moderate |
| Analyte Recovery | ~96-100%[11] | ~94-115%[11] | Variable, dependent on solvent |
| Throughput | High[2] | Moderate | Low to Moderate |
| Selectivity | Low[8] | High[8] | Moderate to High |
| Cost per Sample | Low | High | Moderate |
Note: The values in this table are representative and may vary depending on the specific protocol and laboratory conditions.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Plasma phospholipids implicated in the matrix effect observed in liquid chromatography/tandem mass spectrometry bioanalysis: evaluation of the use of colloidal silica in combination with divalent or trivalent cations for the selective removal of phospholipids from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ifosfamide LC-MS/MS Analysis & Ion Suppression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of ifosfamide (B1674421).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect ifosfamide analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as ifosfamide, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1][2] In the analysis of ifosfamide from biological matrices like plasma or urine, endogenous substances such as phospholipids, salts, and proteins are common causes of ion suppression.[3][4]
Q2: What are the common indicators of significant ion suppression in my ifosfamide analysis?
A2: Common signs of significant matrix effects, including ion suppression, are:
-
Poor reproducibility of results between different sample injections.[5]
-
Inaccurate quantification, with results being unexpectedly low.[5]
-
Non-linear calibration curves.[5]
-
Significant variation in the internal standard signal across different samples.[5]
-
Distortion of the chromatographic peak shape for ifosfamide or its internal standard.[5]
Q3: Why is a stable isotope-labeled (SIL) internal standard, like ifosfamide-d4 (B564901), recommended?
A3: A SIL internal standard, such as ifosfamide-d4, is considered the gold standard in quantitative LC-MS/MS analysis.[6][7][8] Because its physicochemical properties are nearly identical to ifosfamide, it co-elutes and experiences the same degree of ion suppression or enhancement.[5][8] By using the ratio of the analyte peak area to the internal standard peak area for quantification, variations due to matrix effects and sample preparation can be effectively compensated, leading to more accurate and precise results.[5][8]
Q4: Which sample preparation method is most effective at minimizing ion suppression for ifosfamide?
A4: While simpler methods like protein precipitation (PPT) are available, Solid-Phase Extraction (SPE) has been shown to be more effective at removing interfering matrix components and minimizing matrix effects for ifosfamide analysis compared to Liquid-Liquid Extraction (LLE) and PPT.[3][9][10] However, the choice of method may depend on the required sensitivity, throughput, and the specific matrix being analyzed.
Q5: How can I assess the extent of ion suppression in my assay?
A5: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[5][11] This involves infusing a constant flow of an ifosfamide solution into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of potential interferences indicates ion suppression.[5][11]
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for Ifosfamide and/or Internal Standard
| Possible Cause | Actionable Solutions |
| Significant ion suppression from co-eluting matrix components. [3] | Optimize Sample Preparation: Employ a more rigorous cleanup method like Solid-Phase Extraction (SPE) to remove a higher degree of interfering substances.[3][10] |
| Improve Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate ifosfamide and its internal standard from the regions of significant matrix effects. A post-column infusion experiment can help identify these suppression zones.[2][3] | |
| Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3][12][13] | |
| Inappropriate Internal Standard Concentration. | Optimize IS Concentration: An excessively high concentration of the internal standard can cause self-suppression or suppress the analyte signal. The optimal concentration should provide a strong, reproducible signal without causing detector saturation. A common approach is to use a concentration in the mid-range of the ifosfamide calibration curve.[3] |
| Mass Spectrometer Ion Source Contamination. | Clean the Ion Source: Phospholipids and other matrix components can build up in the MS source, leading to decreased sensitivity. Regular cleaning of the ion source as per the manufacturer's recommendation is crucial. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Actionable Solutions |
| Column Contamination or Degradation. [5] | Column Maintenance: Wash the column with a strong solvent to remove contaminants. If performance does not improve, replace the analytical column.[5] |
| Inappropriate Mobile Phase. [5] | Mobile Phase Optimization: Adjust the mobile phase composition, pH, or additive concentration. Ensure the mobile phase is properly prepared and degassed.[5] |
| High Sample Load. [5] | Reduce Injection Volume: Decrease the amount of sample injected onto the column to avoid overloading.[5] |
Experimental Protocols
Below are summarized methodologies for ifosfamide analysis in human plasma, compiled from various sources.
1. Sample Preparation
| Method | Protocol | Reference |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma, add 50 µL of a methanol (B129727) solution containing the internal standard (ifosfamide-d4).2. Vortex vigorously to precipitate proteins.3. Centrifuge the samples.4. Transfer the supernatant to a clean tube and evaporate to dryness.5. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis. | [14] |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma, add 25 µL of the ifosfamide-d4 internal standard working solution.2. Add an appropriate extraction solvent (e.g., ethyl acetate).3. Vortex to mix and then centrifuge to separate the layers.4. Transfer the organic layer to a clean tube and evaporate to dryness.5. Reconstitute the residue in mobile phase for injection. | [15] |
| Solid-Phase Extraction (SPE) | 1. Condition a C18 SPE cartridge with methanol and then water.2. Load 1 mL of the plasma sample.3. Wash the cartridge with water followed by a water:methanol mixture (e.g., 95:5 v/v).4. Elute ifosfamide and the internal standard with methanol.5. Evaporate the eluate to dryness.6. Reconstitute the residue in the mobile phase. | [9] |
2. LC-MS/MS Parameters
| Parameter | Example Condition 1 | Example Condition 2 |
| LC System | UPLC System | Acquity UPLC |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[15] | BEH-C18 column, 2.1 x 100 mm, 1.7 µm[16] |
| Mobile Phase A | 5 mM Ammonium (B1175870) Formate in Water[15] | 5 mM ammonium formate[16] |
| Mobile Phase B | Methanol:Acetonitrile (80:20, v/v)[15] | Methanol:acetonitrile (40:48:12 v/v/v with mobile phase A)[16] |
| Flow Rate | 0.20 mL/min[15] | 0.2 mL/min[16] |
| Column Temperature | 40°C[15] | Not Specified |
| Injection Volume | 5 µL[15] | 8 µL[16] |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[17] | Positive Electrospray Ionization (ESI+)[16] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[17] | Multiple Reaction Monitoring (MRM)[16] |
| MRM Transition (Ifosfamide) | m/z 261.0 > 92.0[3] | m/z 260.99 > 91.63[16] |
| MRM Transition (Ifosfamide-d4) | Predicted based on a +4 Da shift from the parent compound.[6] | Not applicable (used cyclophosphamide (B585) as IS) |
Quantitative Data Summary
| Parameter | Method 1 (Enantioselective LC-MS) | Method 2 (UPLC-MS/MS with DBS) |
| Analyte(s) | (R)- and (S)-ifosfamide | Ifosfamide |
| Matrix | Human Plasma | Dried Blood Spots (DBS) |
| Linearity Range | 37.50 - 4800 ng/mL for each enantiomer[9][18] | 100 - 10000 ng/mL[16] |
| Correlation Coefficient (r²) | > 0.997[9][18] | > 0.995[16] |
| Lower Limit of Detection (LLOD) | 5.00 ng/mL[9][18] | Not specified |
| Inter-day Precision (%RSD) | 3.63 to 15.8%[9][18] | Not specified |
| Intra-day Precision (%RSD) | 10.1 to 14.3%[9][18] | Not specified |
| Accuracy | 89.2 to 101.5% of nominal values[9][18] | Not specified |
| Internal Standard | Not used[9] | Cyclophosphamide[16] |
Visualizations
Caption: Experimental workflow for ifosfamide LC-MS/MS analysis.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ifosfamide Quantification
Welcome to the technical support center for ifosfamide (B1674421) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the limit of quantification (LOQ) and overall robustness of your ifosfamide analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a high limit of quantification (LOQ) in my ifosfamide assay?
A high LOQ in an ifosfamide assay can stem from several factors, primarily related to sample preparation, chromatographic conditions, and mass spectrometer settings. Common culprits include significant matrix effects, inefficient sample cleanup, suboptimal chromatographic separation leading to poor peak shape, and insufficient ionization of the analyte.[1][2]
Q2: How can I identify and mitigate matrix effects in my ifosfamide analysis?
Matrix effects, which are the alteration of analyte ionization by co-eluting compounds from the biological matrix, can lead to ion suppression or enhancement, thereby affecting accuracy and precision.[2][3]
-
Identification : A post-column infusion experiment is a reliable method to identify regions in the chromatogram where matrix effects are most pronounced.[1] This involves infusing a constant flow of ifosfamide while injecting a blank matrix extract. Dips or rises in the baseline signal indicate ion suppression or enhancement, respectively.[1]
-
Mitigation Strategies :
-
Effective Sample Preparation : Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][4]
-
Chromatographic Separation : Optimize your chromatographic method to separate ifosfamide from the regions of ion suppression identified in the post-column infusion experiment.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) : Utilizing a SIL-IS, such as ifosfamide-d4 (B564901), is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2][5]
-
Matrix-Matched Calibrants : Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.[4]
-
Q3: My chromatographic peaks for ifosfamide are showing tailing or fronting. What could be the cause and how can I fix it?
Poor peak shape can significantly impact the accuracy of integration and, consequently, the LOQ.
-
Possible Causes :
-
Column Contamination or Degradation : The analytical column may be fouled or have reached the end of its lifespan.[1][6]
-
Inappropriate Mobile Phase : The pH or composition of the mobile phase may not be optimal for ifosfamide.[2]
-
Sample Solvent Mismatch : If the solvent used to reconstitute the final extract is significantly different from the mobile phase, it can cause peak distortion.[2]
-
Column Overload : Injecting too high a concentration of the analyte can lead to peak fronting.[2]
-
-
Troubleshooting Steps :
-
Column Maintenance : Wash the column with a strong solvent. If the peak shape does not improve, consider replacing the column.[1][2]
-
Mobile Phase Optimization : Adjust the mobile phase composition or pH.[1]
-
Solvent Matching : Ensure the reconstitution solvent is similar to the initial mobile phase.[2]
-
Reduce Injection Volume/Concentration : Dilute the sample and re-inject to see if peak shape improves.[1]
-
Q4: I am observing low signal intensity for both ifosfamide and its internal standard. What should I investigate?
Low signal intensity across the board often points to a systemic issue.
-
Possible Causes :
-
Significant Ion Suppression : As discussed in Q2, matrix components can severely suppress the ionization of your analytes.[1][4]
-
Instrument Issues : Problems with the mass spectrometer, such as a dirty ion source or incorrect tuning parameters, can lead to a general loss of sensitivity.[1][7]
-
Sample Preparation Inefficiency : Poor recovery during the extraction process will result in less analyte reaching the detector.[4]
-
-
Troubleshooting Steps :
-
Investigate Matrix Effects : Perform a post-column infusion experiment to assess ion suppression.[1]
-
Optimize Sample Preparation : Evaluate your extraction procedure for recovery efficiency. Consider switching to a more effective method (e.g., from protein precipitation to SPE).[4]
-
Instrument Maintenance and Calibration : Ensure the mass spectrometer is properly tuned and calibrated. Check for any blockages in the ion source and clean it if necessary.[1][7]
-
Troubleshooting Guides
Issue 1: High Variability in Results Between Replicates
-
Possible Cause : Inconsistent sample preparation, significant and variable matrix effects, or instrument instability.[1]
-
Troubleshooting Workflow :
Troubleshooting workflow for high result variability.
Issue 2: Ifosfamide Detected in Blank Samples (Carryover)
-
Possible Cause : Residual ifosfamide from a high-concentration sample being carried over to subsequent injections. This can occur in the autosampler, injection port, or on the analytical column.[2]
-
Troubleshooting Steps :
-
Confirmation : Inject a series of blank solvent samples immediately after a high-concentration standard. A decreasing peak area for ifosfamide in these blanks confirms carryover.[2]
-
Injector Port Cleaning : Regularly clean the injector port and needle seat as per the manufacturer's guidelines.[2]
-
Column Washing : Implement a robust column wash with a high percentage of organic solvent at the end of each analytical run.[2]
-
Strategic Blank Injections : Injecting one or more blank samples after high-concentration samples can help wash out residual ifosfamide.[2]
-
Quantitative Data Summary
The following table summarizes the performance characteristics of various published LC-MS/MS methods for ifosfamide quantification, providing a comparative overview of achievable LOQs in different biological matrices.
| Analytical Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Internal Standard | Citation |
| UPLC-MS/MS | Dried Blood Spots | 100–10,000 ng/mL | 100 ng/mL | Cyclophosphamide | [8][9] |
| LC-MS/MS | Mouse Plasma | 20–10,000 ng/mL | 20 ng/mL | Ifosfamide (for metabolites) | [8] |
| Enantioselective LC-MS | Human Plasma | 37.50–4800 ng/mL | 37.50 ng/mL | Not specified | [8][10] |
| HPLC-MS/MS | Human Urine | 0.2–4.0 µg/L | 0.2 µg/L | Cyclophosphamide-d4 | [11] |
| RP-HPLC | Not Specified | 0.1-8 mg/mL | 100 µg/mL | Not Specified | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Ifosfamide from Human Plasma
This protocol is a robust method for cleaning up plasma samples, which helps in reducing matrix effects.[13][14]
-
Sample Preparation :
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ifosfamide-d4).[13]
-
Add 890 µL of ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 8.22) and vortex to mix.[13][14]
-
-
SPE Cartridge Conditioning :
-
Condition a C18 or mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water, and finally equilibrate with 1 mL of ammonium acetate buffer.[13][14]
-
-
Sample Loading :
-
Load the entire 1 mL sample onto the conditioned SPE cartridge.[13]
-
-
Washing :
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a water:methanol (95:5 v/v) solution to remove polar interferences.[13]
-
-
Elution :
-
Elute ifosfamide and the internal standard with 1 mL of methanol into a clean collection tube.[13]
-
-
Dry and Reconstitute :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[13]
Workflow for Solid-Phase Extraction of Ifosfamide. -
Protocol 2: Protein Precipitation (PPT) for Ifosfamide from Plasma
Protein precipitation is a simpler but generally less clean sample preparation method compared to SPE.[8][13]
-
Sample Preparation :
-
To 100 µL of plasma sample, add 20 µL of the ifosfamide-d4 internal standard working solution and vortex briefly.[8]
-
-
Precipitation :
-
Add 300 µL of a cold precipitating solvent (e.g., acetonitrile (B52724) or methanol).[8][13]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[13]
-
-
Incubation & Centrifugation :
-
Supernatant Transfer :
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[13]
-
-
Dry and Reconstitute :
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Ifosfamide-d4 in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the bioanalysis of Ifosfamide, with a focus on resolving co-eluting peaks when using Ifosfamide-d4 as an internal standard in complex matrices.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide addresses specific issues you may encounter during the chromatographic analysis of Ifosfamide and Ifosfamide-d4.
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (fronting, tailing, or splitting) for Ifosfamide and/or Ifosfamide-d4. | Column Degradation: The analytical column may be fouled or has reached the end of its lifespan. | Action: Attempt to flush the column with a strong solvent. If peak shape does not improve, replace the column.[1][2] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for Ifosfamide, which is a neutral compound. | Action: Ensure the mobile phase pH is appropriate for the column chemistry and the analyte. | |
| Sample Solvent Mismatch: The solvent used to reconstitute the final extract is significantly different from the initial mobile phase. | Action: Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase to prevent peak distortion. | |
| Column Overload: Injecting too high a concentration of the analyte. | Action: Dilute the sample and reinject. | |
| Low or inconsistent signal intensity for Ifosfamide and/or Ifosfamide-d4. | Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analytes in the mass spectrometer's ion source. | Action 1: Optimize Sample Preparation: Employ a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][2] Action 2: Adjust Chromatography: Modify the HPLC/UPLC gradient to separate Ifosfamide and Ifosfamide-d4 from regions of significant ion suppression. A post-column infusion experiment can help identify these zones.[1] Action 3: Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. |
| Instrument Issues: The mass spectrometer may require tuning or cleaning. | Action: Ensure the mass spectrometer is properly tuned and calibrated. Check for any blockages in the ion source.[1] | |
| Co-elution of Ifosfamide-d4 with an unknown peak. | Endogenous Matrix Components: Phospholipids (B1166683) or other endogenous substances from the biological matrix (e.g., plasma, urine) can co-elute with the analyte. | Action 1: Enhance Sample Cleanup: Utilize a more effective sample preparation technique. For example, SPE is generally more effective at removing phospholipids than protein precipitation. Action 2: Modify Chromatographic Selectivity: Experiment with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a C18) to alter the elution profile of interfering compounds. |
| Metabolites of Ifosfamide: Some metabolites of Ifosfamide may have similar retention times to the parent drug and its deuterated internal standard. | Action: Optimize Gradient Elution: A shallower gradient can improve the resolution between closely eluting compounds. | |
| Co-administered Drugs: Other medications taken by the patient may have similar chromatographic behavior. | Action: Review Patient Medication: If possible, obtain a list of co-administered drugs. Develop a chromatographic method that separates Ifosfamide from these potential interferences. | |
| Ifosfamide peak is present in blank samples. | Carryover: Residual Ifosfamide from a high-concentration sample is carried over to subsequent injections. | Action 1: Optimize Autosampler Wash: Use a strong wash solvent and increase the number of wash cycles. Action 2: Inject Blanks: Inject one or more blank samples after high-concentration samples to ensure the system is clean.[2] |
| Contamination: Contamination of solvents, reagents, or labware. | Action: Use fresh, high-purity solvents and reagents. Thoroughly clean all labware.[2] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Ifosfamide quantification?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than Ifosfamide.[1] Matrix effects occur when these components co-elute with Ifosfamide and its internal standard, Ifosfamide-d4, and interfere with their ionization in the mass spectrometer's ion source. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the quantification.[1]
Q2: Why is Ifosfamide-d4 considered the "gold standard" internal standard for Ifosfamide analysis?
A2: Ifosfamide-d4 is a stable isotope-labeled (SIL) internal standard. It is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to Ifosfamide.[1] This ensures that it co-elutes with Ifosfamide and experiences the same degree of matrix effects and variability during sample preparation. By using the ratio of the Ifosfamide peak area to the Ifosfamide-d4 peak area for quantification, these variations can be effectively compensated for, leading to more accurate and reliable results.[1]
Q3: What are the common metabolites of Ifosfamide that could potentially interfere with the analysis?
A3: Ifosfamide is extensively metabolized into several compounds, including active metabolites like 4-hydroxyifosfamide (B1221068) and inactive metabolites such as 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, and carboxyifosfamide. While these metabolites have different masses than Ifosfamide, they can have similar polarities and may co-elute, potentially causing ion suppression or enhancement. Therefore, chromatographic separation of Ifosfamide from its major metabolites is crucial for accurate quantification.
Q4: Can co-administered drugs interfere with Ifosfamide analysis?
A4: Yes, drugs administered concomitantly with Ifosfamide can potentially interfere with the analysis if they co-elute and have similar mass-to-charge ratios to Ifosfamide or Ifosfamide-d4, or their fragments. It is important to have a comprehensive understanding of the patient's medication regimen to anticipate and troubleshoot potential interferences.
Q5: What are the typical MRM transitions for Ifosfamide and Ifosfamide-d4?
A5: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of the assay. The exact m/z values may vary slightly depending on the instrument and ionization conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ifosfamide | 261.0 | 92.0 |
| Ifosfamide-d4 | 265.0 | 96.0 |
| Cyclophosphamide (Isomer) | 261.0 | 140.0 |
Note: These are commonly used transitions and should be optimized for your specific instrument.
Experimental Protocols
Sample Preparation Methodologies
1. Protein Precipitation (PPT) - A Quick and Simple Method
This method is fast but may result in significant matrix effects.
-
To 100 µL of plasma, add 10 µL of the Ifosfamide-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for analysis.
2. Liquid-Liquid Extraction (LLE) - For Cleaner Samples
LLE provides a cleaner extract compared to PPT.
-
To 100 µL of plasma, add 10 µL of the Ifosfamide-d4 internal standard working solution.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Solid-Phase Extraction (SPE) - For the Cleanest Extracts
SPE is highly effective at removing interfering matrix components, especially phospholipids.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Ifosfamide and Ifosfamide-d4 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
General LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for your specific application and instrumentation.
| Parameter | Typical Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: A generalized experimental workflow for the bioanalysis of Ifosfamide.
Caption: A decision tree for troubleshooting co-eluting peaks in Ifosfamide analysis.
References
long-term stability issues with Ifosfamide-d4 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions regarding the long-term stability of Ifosfamide-d4 stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Ifosfamide-d4 stock solutions?
A1: For long-term stability, it is recommended to use high-purity, dry aprotic solvents such as methanol (B129727) or acetonitrile (B52724) to prepare Ifosfamide-d4 stock solutions. Avoid using acidic or basic aqueous solutions, as they can catalyze the degradation of the molecule.
Q2: What are the optimal storage conditions for Ifosfamide-d4 stock solutions?
A2: Ifosfamide-d4 stock solutions should be stored at low temperatures, typically 2-8°C for short- to medium-term storage (weeks to months) and -20°C or colder for long-term storage. It is also crucial to protect the solutions from light by using amber vials or by wrapping the container in aluminum foil. Storing under an inert atmosphere, such as nitrogen or argon, can help prevent exposure to atmospheric moisture.
Q3: What are the primary signs of Ifosfamide-d4 degradation in a stock solution?
A3: Signs of degradation can include a decrease in the concentration of the parent compound over time, the appearance of new peaks in a chromatogram, or a change in the color or clarity of the solution. To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate and quantify the parent drug and its degradation products.
Q4: Can deuterium-hydrogen exchange occur with Ifosfamide-d4, and how can it be prevented?
A4: Deuterium-hydrogen exchange is a potential issue for all deuterated standards, including Ifosfamide-d4, especially in the presence of moisture or in protic solvents under acidic or basic conditions. To minimize this risk, use dry, aprotic solvents, control the pH of aqueous solutions to near neutral, and store solutions at low temperatures. The deuteration on the chloroethyl side chains of Ifosfamide-d4 is generally stable and not prone to exchange under standard analytical conditions.
Q5: How long can I expect my Ifosfamide-d4 stock solution to be stable?
A5: The stability of Ifosfamide-d4 stock solutions depends on the solvent and storage conditions. While specific long-term stability studies on Ifosfamide-d4 are not extensively published, data on Ifosfamide (B1674421) can provide a good indication. In appropriate organic solvents and stored at -20°C or below, the solution can be expected to be stable for several months. However, it is best practice to periodically check the concentration of your stock solution against a freshly prepared standard.
Troubleshooting Guide
Problem: I am seeing a significant decrease in the concentration of my Ifosfamide-d4 stock solution over time.
-
Possible Cause 1: Improper Storage Temperature. Storing the stock solution at room temperature or even in the refrigerator (2-8°C) for extended periods can lead to degradation. Ifosfamide has shown about 7% loss in 9 days at 37°C.
-
Solution: For long-term storage, always store Ifosfamide-d4 stock solutions at -20°C or -80°C.
-
-
Possible Cause 2: Inappropriate Solvent. The use of aqueous solutions, especially those with acidic or basic pH, can accelerate the degradation of Ifosfamide-d4. Ifosfamide shows maximum stability in the pH range of 4-9.
-
Solution: Prepare stock solutions in high-purity, dry aprotic solvents like acetonitrile or methanol. If aqueous solutions are necessary for working dilutions, prepare them fresh before use.
-
-
Possible Cause 3: Exposure to Light. Some compounds are sensitive to light, which can catalyze degradation.
-
Solution: Store Ifosfamide-d4 stock solutions in amber vials or wrap the container in aluminum foil to protect it from light.
-
Problem: I am observing extra peaks in my chromatograms when analyzing my Ifosfamide-d4 stock solution.
-
Possible Cause: Chemical Degradation. The appearance of new peaks is a strong indicator that your Ifosfamide-d4 is degrading. The primary degradation pathway for ifosfamide involves the cleavage of the P-N bond in the oxazaphosphorine ring.
-
Solution: A forced degradation study can help identify the peaks corresponding to degradation products. It is recommended to prepare a fresh stock solution of Ifosfamide-d4. To prevent future degradation, adhere to the recommended storage and handling procedures.
-
Problem: My quantitative results are inconsistent when using Ifosfamide-d4 as an internal standard.
-
Possible Cause: Degradation of the Internal Standard. If the Ifosfamide-d4 internal standard is degrading, it will lead to inaccurate quantification of the target analyte.
-
Solution: Regularly check the purity and concentration of your Ifosfamide-d4 stock solution. It is advisable to prepare fresh working solutions from a well-stored stock solution for each analytical run.
-
Quantitative Stability Data
While extensive quantitative stability data specifically for Ifosfamide-d4 is limited, the stability of Ifosfamide in various solutions provides a strong indication of the expected stability of its deuterated analog. Deuteration is not expected to significantly alter the fundamental degradation pathways of the molecule.
| Drug Formulation | Storage Condition | Duration | Remaining Drug (%) | Reference |
| 10, 20, and 30 mg/mL in 0.9% Sodium Chloride (PVC bags) | Room Temperature | 14 days | >94% | |
| 80 mg/mL in 0.9% Sodium Chloride | 37°C | 9 days | ~93% | |
| 4% solution in Water for Injections, 0.9% saline, dextrose/saline, and dextrose solutions | Room Temperature | 7 days | Chemically stable | |
| Aqueous solution | 27°C | 9 days | No decay observed | |
| Aqueous solution | 37°C | 9 days | ~93% | |
| In Ringer lactate (B86563) buffer | 37°C | 7 days | >96.8% |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method to assess the stability of Ifosfamide-d4 stock solutions.
Objective: To develop and validate a quantitative HPLC method to determine the stability of Ifosfamide-d4.
Methodology:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer). The exact composition should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Ifosfamide has
-
Technical Support Center: Minimizing Analytical Variability with Ifosfamide-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability when using Ifosfamide-d4 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: Why is Ifosfamide-d4 recommended as an internal standard for Ifosfamide quantification?
A1: Ifosfamide-d4 is a stable isotope-labeled (SIL) internal standard, making it the gold standard for quantitative LC-MS/MS analysis.[1] Because its chemical and physical properties are nearly identical to Ifosfamide, it co-elutes and experiences the same degree of matrix effects and variability during sample preparation.[1][2][3] By using the ratio of the Ifosfamide peak area to the Ifosfamide-d4 peak area, these variations can be effectively compensated for, leading to more accurate and reliable results.[1][2]
Q2: What are the primary sources of analytical variability when using Ifosfamide-d4?
A2: Several factors can contribute to analytical variability, including:
-
Matrix Effects: Interference from other components in the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of Ifosfamide and Ifosfamide-d4, leading to inaccurate results.[1]
-
Sample Preparation: Inconsistencies in techniques like protein precipitation or solid-phase extraction can affect the recovery of the analyte and internal standard.[4]
-
Instrument Performance: Fluctuations in the LC-MS/MS system, such as changes in ionization efficiency or detector response, can introduce variability.[4]
-
Internal Standard Purity and Stability: The chemical purity and isotopic enrichment of Ifosfamide-d4 are crucial for accurate quantification.[5][6] Degradation of the internal standard in stock solutions or processed samples can also be a source of error.[7][8]
Q3: What are the common indicators of significant matrix effects in my analysis?
A3: Signs of significant matrix effects include poor reproducibility, unexpectedly low or high quantification results, non-linear calibration curves, and significant variation in the Ifosfamide-d4 signal across different samples.[1] Distorted chromatographic peak shapes for either Ifosfamide or Ifosfamide-d4 can also indicate matrix interference.[1]
Q4: How can I assess the extent of matrix effects?
A4: A post-column infusion experiment is a common method to evaluate matrix effects.[1] This involves infusing a constant flow of Ifosfamide and Ifosfamide-d4 into the mass spectrometer while injecting a blank matrix extract. A dip or rise in the signal at the retention time of Ifosfamide indicates ion suppression or enhancement, respectively.[1] Another approach is to compare the response of the analyte in the matrix to its response in a clean solvent.[4]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Optimize Chromatography: Adjust the mobile phase composition or gradient to separate Ifosfamide and Ifosfamide-d4 from co-eluting matrix components.[1] 2. Improve Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) to remove interfering substances.[9] 3. Reduce Injection Volume: Decreasing the amount of sample injected can lessen the impact of matrix components.[1] |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples. 2. Validate Method: Confirm that your sample preparation method provides consistent recovery for both Ifosfamide and Ifosfamide-d4.[4] |
| Internal Standard Issues | 1. Verify Purity: Use a high-purity Ifosfamide-d4 standard with confirmed isotopic enrichment.[5][6] 2. Assess Stability: Regularly check the stability of your Ifosfamide-d4 stock and working solutions.[7] |
Issue 2: Low Signal Intensity for Ifosfamide and Ifosfamide-d4
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.[1] 2. Adjust Chromatography: Modify the chromatographic method to move the elution of Ifosfamide to a cleaner region of the chromatogram.[1] |
| Instrument Issues | 1. Check Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated.[1] 2. Inspect Ion Source: Check for and clean any blockages in the ion source.[1] |
| Suboptimal Sample Preparation | 1. Optimize Extraction: Evaluate different sample preparation techniques (e.g., protein precipitation vs. SPE) to maximize recovery. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Wash Column: Implement a robust column washing procedure between injections. 2. Replace Column: If the peak shape does not improve, the column may need to be replaced. |
| Inappropriate Mobile Phase | 1. Adjust pH: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 2. Check Composition: Verify the correct composition and preparation of the mobile phase. |
| High Sample Load | 1. Reduce Injection Volume: Injecting a smaller sample volume can improve peak shape.[1] |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for Ifosfamide quantification using a deuterated internal standard.
Table 1: LC-MS/MS Method Performance for Ifosfamide Quantification
| Analytical Method | Matrix | Linear Range (ng/mL) | LOQ/LLOQ (ng/mL) | Internal Standard |
| UPLC-MS/MS | Dried Blood Spots | 100–10,000 | 100 | Cyclophosphamide |
| LC-MS/MS | Mouse Plasma | 20–10,000 | 20 | Ifosfamide (for metabolites) |
| Enantioselective LC-MS | Human Plasma | 37.50–4800 | 37.50 | Not specified |
| HPLC-MS/MS | Human Urine | 0.2–4.0 µg/L | 0.2 | Not specified |
| Data compiled from multiple sources.[10] |
Table 2: Typical Accuracy and Precision Data
| Quality Control Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lower Limit of Quantification (LLOQ) | 20 | 95 - 105 | < 15 |
| Low QC | 60 | 90 - 110 | < 15 |
| Medium QC | 600 | 90 - 110 | < 15 |
| High QC | 8000 | 90 - 110 | < 15 |
| Representative data for an LC-HRMS method.[11] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Ifosfamide and Ifosfamide-d4 Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard in methanol (B129727).[10][12]
-
Working Standard Solutions: Prepare serial dilutions of the Ifosfamide stock solution in a 50:50 methanol:water mixture to create calibration standards.[12]
-
Internal Standard Working Solution: Dilute the Ifosfamide-d4 stock solution to a fixed concentration (e.g., 100 ng/mL).[10]
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.[12]
-
Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of the Ifosfamide-d4 internal standard working solution.[1][12]
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) and vortex vigorously for 1 minute to precipitate proteins.[1][12]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[10][12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[10][12]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL).[1][12]
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the Ifosfamide-d4 internal standard working solution.[1]
-
Loading: Load the sample onto a pre-conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[9]
-
Elution: Elute Ifosfamide and Ifosfamide-d4 with 1 mL of methanol.[1][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1][9]
Visualizations
Caption: Bioanalytical workflow for Ifosfamide quantification.
Caption: Troubleshooting logic for analytical variability.
Caption: Simplified metabolic pathway of Ifosfamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
dealing with in-source fragmentation of Ifosfamide-d4
Welcome to the technical support center for the analysis of Ifosfamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding in-source fragmentation of Ifosfamide-d4 during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is Ifosfamide-d4 and why is it used in our analyses?
Ifosfamide-d4 is a deuterated form of Ifosfamide, a chemotherapy drug. It is commonly used as an internal standard in bioanalytical methods for the quantification of Ifosfamide in biological matrices like plasma.[1] The four deuterium (B1214612) atoms increase its molecular weight, allowing it to be distinguished from the non-labeled Ifosfamide by a mass spectrometer. Its chemical properties are nearly identical to Ifosfamide, ensuring it behaves similarly during sample preparation and chromatographic separation, which is crucial for accurate quantification.
Q2: What is in-source fragmentation and why is it a concern for Ifosfamide-d4 analysis?
In-source fragmentation is the breakdown of an analyte's ions within the ion source of a mass spectrometer before they enter the mass analyzer. This can lead to an underestimation of the parent ion's signal and an overestimation of fragment ions, potentially impacting the accuracy and precision of quantification. For Ifosfamide-d4, this could mean a decreased signal for the intended precursor ion, affecting the reliability of the analytical method.
Q3: What are the common causes of in-source fragmentation?
Several factors can contribute to in-source fragmentation:
-
High Cone/Orifice/Declustering Potential Voltage: These voltages are applied to facilitate the transfer of ions from the atmospheric pressure region of the source to the vacuum region of the mass analyzer. However, excessively high voltages can impart too much energy to the ions, causing them to fragment.
-
High Source Temperature: Elevated temperatures in the ion source can provide thermal energy that contributes to the breakdown of thermally labile molecules like Ifosfamide-d4.
-
Dirty Ion Source: Contamination within the ion source can lead to unstable ionization and promote fragmentation.
-
Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and fragmentation.
Q4: What are the expected precursor and product ions for Ifosfamide-d4 in MS/MS analysis?
For quantitative analysis using Multiple Reaction Monitoring (MRM), the following transitions are typically monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ifosfamide | 261.0 | 92.0 |
| Ifosfamide-d4 | 265.0 | 96.0 |
This data is based on typical experimental conditions and may vary slightly depending on the instrument and specific method parameters.[1]
Troubleshooting Guide: Dealing with In-source Fragmentation of Ifosfamide-d4
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of Ifosfamide-d4.
Initial Assessment
The first step is to determine if in-source fragmentation is indeed occurring.
Symptoms:
-
Low signal intensity or complete absence of the Ifosfamide-d4 precursor ion (m/z 265.0).
-
Unusually high intensity of the product ion (m/z 96.0) or other lower mass fragments in the full scan spectrum.
-
Poor reproducibility of the Ifosfamide-d4 signal.
Diagnostic Experiment:
-
Infuse a standard solution of Ifosfamide-d4 directly into the mass spectrometer. This eliminates any potential issues with the liquid chromatography system.
-
Acquire a full scan mass spectrum.
-
Observe the relative intensities of the precursor ion (m/z 265.0) and potential fragment ions. A dominant fragment ion peak with a weak or absent precursor ion peak is a strong indicator of in-source fragmentation.
Troubleshooting Workflow
If in-source fragmentation is confirmed, follow this workflow to address the issue. The parameters are presented in order of most to least likely to resolve the issue.
Caption: A stepwise workflow for troubleshooting in-source fragmentation of Ifosfamide-d4.
Experimental Protocols
1. Optimization of Cone/Orifice/Declustering Potential Voltage
This is often the most critical parameter for controlling in-source fragmentation.
-
Objective: To find the lowest voltage that efficiently transmits the precursor ion without causing fragmentation.
-
Methodology:
-
Infuse a solution of Ifosfamide-d4 (e.g., 100 ng/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.
-
Set the mass spectrometer to acquire a full scan spectrum monitoring a mass range that includes the precursor ion (e.g., m/z 100-300).
-
Start with a relatively high cone voltage (e.g., 50 V) and gradually decrease it in increments of 5-10 V.
-
At each voltage setting, record the intensity of the Ifosfamide-d4 precursor ion (m/z 265.0) and its primary fragment (m/z 96.0).
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
Typical Cone Voltage Optimization Data:
| Cone Voltage (V) | Precursor Ion (m/z 265.0) Intensity (counts) | Fragment Ion (m/z 96.0) Intensity (counts) | Precursor/Fragment Ratio |
| 50 | 50,000 | 800,000 | 0.06 |
| 40 | 200,000 | 500,000 | 0.40 |
| 30 | 800,000 | 150,000 | 5.33 |
| 20 | 1,200,000 | 50,000 | 24.00 |
| 10 | 900,000 | 10,000 | 90.00 |
Note: The optimal cone voltage in this example would likely be around 20V, as it provides a strong precursor signal with minimal fragmentation. Further reduction to 10V shows a decrease in the precursor signal.
2. Optimization of Source Temperature
-
Objective: To use the lowest temperature necessary for efficient desolvation without causing thermal degradation of Ifosfamide-d4.
-
Methodology:
-
Using the optimized cone voltage from the previous step, infuse the Ifosfamide-d4 solution.
-
Set the source temperature to a typical starting value (e.g., 150°C).
-
Decrease the temperature in increments of 10-20°C, allowing the system to stabilize at each setpoint.
-
Monitor the intensity and stability of the precursor ion signal.
-
Select the lowest temperature that maintains good signal intensity and stability.
-
Recommended Starting LC-MS/MS Parameters for Ifosfamide-d4 Analysis
The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Recommended Starting Value | Range for Optimization |
| LC Conditions | ||
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | - |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05-0.2% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can also be evaluated |
| Flow Rate | 0.3 mL/min | 0.2-0.5 mL/min |
| Column Temperature | 40°C | 30-50°C |
| MS Conditions | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | - |
| Capillary Voltage | 3.5 kV | 2.5-4.5 kV |
| Cone/Orifice Voltage | 20 V | 10-50 V |
| Source Temperature | 120°C | 100-150°C |
| Desolvation/Drying Gas Temp. | 350°C | 300-450°C |
| Nebulizer Gas Pressure | 35 psi | 25-50 psi |
| Drying Gas Flow | 10 L/min | 8-12 L/min |
Signaling Pathway and Fragmentation
While Ifosfamide-d4 itself is not part of a biological signaling pathway, understanding its fragmentation pathway in the mass spectrometer is crucial for troubleshooting.
Caption: The process of ionization and subsequent in-source fragmentation of Ifosfamide-d4.
References
Technical Support Center: Best Practices for Handling and Storing Deuterated Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis heavily depend on the integrity of internal standards.[1][2] Deuterated standards, while widely used, necessitate specific storage and handling protocols to ensure their stability and prevent isotopic exchange, which could compromise experimental results.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
A1: Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated standards.[3] General recommendations are summarized in the table below. However, always consult the manufacturer's certificate of analysis for specific storage instructions.[1][3][4]
| Form | Recommended Temperature | Additional Considerations |
| Solid/Lyophilized Powder | -20°C or colder | Store in a desiccator to protect from moisture.[4] |
| Solutions in Aprotic Solvents (e.g., Methanol (B129727), Acetonitrile) | 2-8°C (Short to Medium-term) or -20°C (Long-term) | Store in well-sealed, amber vials to protect from light.[1][2][4] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture exposure.[1][2][3] |
| Aqueous Solutions | 2-8°C (Short-term) | Prepare fresh when possible. Maintain a neutral pH to minimize H/D exchange.[1][5] |
Q2: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?
A2: Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or moisture.[3] This process can diminish the isotopic enrichment of your standard, leading to inaccurate quantification.[3][6]
Factors that promote H/D exchange include:
-
Labile deuterium positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) or carbons adjacent to carbonyl groups are more susceptible to exchange.[1][2][5]
-
pH: The rate of exchange is often increased in both acidic and basic solutions.[3][4][7] The slowest rate of exchange is typically observed around pH 2.5-3.[5][7]
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.[5]
-
Solvent Composition: Protic solvents like water and methanol can serve as a source of protons for exchange.[5]
To prevent H/D exchange:
-
Control pH: Maintain aqueous solutions near a neutral pH whenever possible.[1]
-
Low Temperature: Store solutions at low temperatures to slow the reaction rate.[1][7]
-
Use Aprotic Solvents: For long-term storage, use aprotic solvents (e.g., acetonitrile, DMSO).[8]
-
Inert Atmosphere: Handle and store standards under an inert atmosphere like nitrogen or argon to prevent exposure to atmospheric moisture.[1][3]
-
Proper Handling: Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[4][7]
Q3: How should I prepare stock and working solutions of deuterated standards?
A3: Accurate preparation of stock and working solutions is fundamental for reliable quantitative analysis.[2]
General Protocol for Preparing a Stock Solution:
-
Equilibrate: Allow the vial containing the solid standard to warm to room temperature before opening.[4][7]
-
Weighing: Accurately weigh the required amount of the standard.
-
Dissolution: Add a portion of the appropriate solvent (e.g., methanol, acetonitrile) to the volumetric flask and swirl to dissolve the standard.[1]
-
Dilution to Volume: Once dissolved, dilute to the final volume with the same solvent.[1]
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[1]
-
Storage: Store the stock solution under the recommended conditions.[1]
Preparation of Working Solutions: It is best practice to prepare working solutions fresh as needed by diluting the stock solution.[1] This minimizes the risk of degradation, contamination, or adsorption to container walls, which can be more pronounced at lower concentrations.[1]
Q4: Can I mix multiple deuterated standards in a single stock solution?
A4: While it is possible to prepare a mixed stock solution, it is generally recommended to prepare individual stock solutions for each deuterated standard.[9] This approach offers greater flexibility in preparing different combinations of working standards and prevents potential cross-contamination or unexpected interactions between standards.
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Inaccurate measurement of sample concentrations.
-
Inconsistent analyte to internal standard response ratio.[3]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isotopic Exchange (H/D Exchange) | Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the run time and re-inject to check for any increase in the signal of the unlabeled analyte.[3] Control pH: Maintain a neutral pH for your samples and mobile phases.[3] Review Labeling Position: Check the certificate of analysis to confirm that the deuterium labels are on stable, non-exchangeable positions.[3] |
| Low Isotopic Purity | Assess Purity: Inject a high concentration of the internal standard solution without the analyte and monitor the mass transition of the unlabeled analyte.[3] This will help quantify the contribution of the unlabeled analyte impurity. |
| Differential Matrix Effects | Post-Extraction Addition Experiment: Compare the internal standard's response in a neat solution versus a post-extraction spiked blank matrix sample to assess for ion suppression or enhancement.[5] Improve Sample Cleanup: Enhance sample preparation procedures to remove interfering matrix components.[5] |
| Lack of Co-elution | Optimize Chromatography: Modify the mobile phase composition, gradient, or column temperature to achieve co-elution of the analyte and internal standard.[3][10] |
Issue 2: Decreasing or Unstable Internal Standard Signal
Symptoms:
-
The signal intensity of the deuterated internal standard decreases over the course of an analytical run.
-
The internal standard signal is highly variable between samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation of the Standard | Assess Stability in Matrix: Perform an incubation experiment by spiking the internal standard into a blank biological matrix and analyzing aliquots over time.[5] Forced Degradation Study: Conduct a forced degradation study under acidic, basic, oxidative, and thermal stress to identify potential degradation pathways.[8] |
| Adsorption to Surfaces | Use Silanized Glassware: Consider using silanized vials and inserts to minimize adsorption, especially for low-concentration solutions. |
| In-source Fragmentation | Optimize Mass Spectrometer Conditions: If using Electron Ionization (EI), try reducing the ionization energy. For Electrospray Ionization (ESI), "softer" ionization conditions may mitigate in-source loss of deuterium.[11] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock.[5]
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[5]
-
Instrumentation: Use a high-resolution mass spectrometer (HR-MS) for accurate mass measurement. The sample can be introduced via direct infusion or through an LC system.[5]
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include both the analyte and the internal standard.[5]
-
Data Analysis:
-
Measure the peak intensity (area) for the monoisotopic peak of the unlabeled analyte.
-
Measure the peak intensity for the most abundant isotopologue of the deuterated internal standard.
-
Calculate the percentage of the unlabeled analyte relative to the deuterated standard. This value should ideally be low, contributing less than 0.1% to the final analyte concentration in samples.[5]
-
Protocol 2: Evaluation of H/D Exchange Stability in Matrix
Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions of the assay.[5][8]
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine) at its working concentration.[5][6]
-
Incubation: Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).[8] Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[8]
-
Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).[7][8] Extract the compound from the matrix if necessary.[8]
-
Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time.[8]
-
Data Interpretation: A shift towards lower masses indicates H/D back-exchange.[8] Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[8]
Visual Workflows
Caption: General workflow for handling and storing deuterated standards.
Caption: Troubleshooting decision tree for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Bioanalytical Method Validation of Ifosfamide Using Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of the chemotherapeutic agent ifosfamide (B1674421) in biological matrices, with a specific focus on the use of its deuterated internal standard, ifosfamide-d4 (B564901). The selection of a robust and reliable bioanalytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1] The use of a stable isotope-labeled internal standard like ifosfamide-d4 is considered the gold standard in mass spectrometry-based bioanalysis, as its physicochemical properties are nearly identical to the analyte, allowing for accurate correction of variations during sample preparation and analysis.[2][3]
Comparative Analysis of Quantitative Methods
The accurate quantification of ifosfamide is essential for optimizing therapeutic outcomes and minimizing its significant toxicities.[2] Various analytical techniques have been employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent due to its high sensitivity and selectivity. The following table summarizes the performance characteristics of different bioanalytical methods for ifosfamide quantification.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Internal Standard |
| UPLC-MS/MS [4] | Dried Blood Spots | 100 - 10,000 | 100 | Not Reported | < 11.2% | < 11.2% | Cyclophosphamide |
| LC-MS/MS [1][4] | Mouse Plasma | 20 - 10,000 | 20 | 96 - 100 | Not Reported | Not Reported | Ifosfamide (for metabolites) |
| Enantioselective LC-MS [4] | Human Plasma | 37.5 - 4800 | 37.5 | Not Reported | Not Reported | Not Reported | Not Specified |
| HPLC-MS/MS [4] | Human Urine | 0.2 - 4.0 µg/L | 0.2 µg/L | Not Reported | Not Reported | Not Reported | Not Specified |
| GC-MS [5] | Plasma, Urine | 10 - 1,000,000 | 10 | Not Reported | Within-run and within-assay precision validated | Within-run and within-assay precision validated | Not Specified |
| RP-HPLC [6] | Not Specified | 100,000 - 8,000,000 | 100,000 | Not Reported | 3.4% | Not Reported | Not Specified |
Note: LLOQ refers to the Lower Limit of Quantification.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods.[7] Below are representative protocols for common sample preparation techniques used in the bioanalysis of ifosfamide with ifosfamide-d4 as an internal standard.
Protein Precipitation (PP)
A widely used method for its simplicity and high throughput.[3]
Materials and Reagents:
-
Plasma samples, calibration standards, or quality control (QC) samples
-
Ifosfamide-d4 internal standard working solution (e.g., 100 ng/mL)
-
Cold acetonitrile (B52724) or methanol (B129727) (LC-MS grade)[3]
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Pipette 100 µL of the plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the ifosfamide-d4 internal standard working solution and vortex briefly.[3]
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean tube.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[3]
-
Vortex for 30 seconds and centrifuge before injection into the LC-MS/MS system.[3]
Solid-Phase Extraction (SPE)
This technique offers cleaner extracts compared to protein precipitation.[1]
Materials and Reagents:
-
Plasma samples
-
Ifosfamide-d4 internal standard
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
5% methanol in water (washing solution)
Procedure:
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.[8]
-
To 500 µL of plasma, add the ifosfamide-d4 internal standard.[8]
-
Load the entire sample onto the conditioned SPE cartridge.[8]
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[8]
-
Elute ifosfamide and ifosfamide-d4 with 1 mL of methanol.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.[8]
Liquid-Liquid Extraction (LLE)
An effective method for separating analytes based on their differential solubility in immiscible liquids.[9]
Materials and Reagents:
-
Plasma samples, calibrators, or QC samples
-
Ifosfamide-d4 internal standard working solution (e.g., 100 ng/mL)
-
Extraction solvent (e.g., ethyl acetate)
-
Microcentrifuge tubes
Procedure:
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 25 µL of the ifosfamide-d4 internal standard working solution.[9]
-
Add a specific volume of the extraction solvent.
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[9]
Methodology and Workflow Visualizations
The following diagrams illustrate the experimental workflows and the principle of quantification using an internal standard.
Caption: A typical experimental workflow for ifosfamide quantification.[3]
Caption: Comparison of common sample preparation workflows.
Caption: Logical relationship for quantification using an internal standard.[3]
Stability of Ifosfamide and Ifosfamide-d4
The stability of the analyte and the internal standard is a critical parameter in bioanalytical method validation.[10] While extensive stability data for ifosfamide-d4 is not always published, its stability is expected to be comparable to that of ifosfamide.[10]
| Storage Condition | Matrix / Solvent | Duration | Expected Stability (% of Nominal Concentration) |
| Stock Solution Stability [10] | Methanol or Acetonitrile | 24 hours | 85 - 115% |
| Room Temperature | 7 days | 85 - 115% | |
| 2-8 °C | 4 weeks | 85 - 115% | |
| -20 °C | 6 months | 85 - 115% | |
| -80 °C | |||
| Processed Sample Stability (Autosampler) [10] | Reconstituted Extract | 24 hours | 85 - 115% |
| Freeze-Thaw Stability [10] | Plasma | 3 cycles | 85 - 115% |
| Long-Term Stability [10] | Plasma | 52 days at -80°C | 85 - 115% |
The acceptance criterion for stability is generally that the mean concentration should be within ±15% of the nominal concentration.[10]
Conclusion
The validation of a bioanalytical method for ifosfamide is paramount for its safe and effective clinical use. The use of a deuterated internal standard, ifosfamide-d4, in conjunction with LC-MS/MS, provides a robust, sensitive, and specific platform for its quantification in biological matrices.[3] This guide summarizes key performance data and experimental protocols to aid researchers, scientists, and drug development professionals in the selection and implementation of a suitable bioanalytical method. The choice of sample preparation technique will depend on the specific requirements of the study, including the matrix, required sensitivity, and sample throughput.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Internal Standards for Ifosfamide Quantification: Ifosfamide-d4 and Alternatives
In the bioanalytical quantification of the chemotherapeutic agent ifosfamide (B1674421), the choice of an appropriate internal standard (IS) is critical for developing robust and reliable assays.[1] This guide provides a comprehensive comparison of Ifosfamide-d4, the stable isotope-labeled (SIL) internal standard, with other commonly used alternatives for the analysis of ifosfamide in biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Ifosfamide-d4, a deuterated analog of ifosfamide, is the preferred choice due to its near-identical physicochemical properties to the unlabeled analyte.[1][2] This similarity ensures that both compounds behave almost identically during sample preparation, chromatographic separation, and ionization, thus effectively compensating for analytical variability such as extraction losses and matrix effects.[1][2]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of various LC-MS/MS methods for ifosfamide quantification, utilizing different internal standards. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head comparison.
| Validation Parameter | Method using Ifosfamide-d4 (Typical Performance) | Method using Cyclophosphamide (B585) | Method using Cyclophosphamide-d4 |
| Matrix | Human Plasma, Dried Blood Spots | Dried Blood Spots | Human Urine |
| Linearity Range | 100–10,000 ng/mL | 100–10,000 ng/mL[4] | 0.2–4.0 µg/L[3] |
| Lower Limit of Quantification (LLOQ) | 20–100 ng/mL[4] | 100 ng/mL[4] | 0.2 µg/L[3] |
| Intra-day Precision (%RSD) | < 15% | Not Reported | < 11.2%[3] |
| Inter-day Precision (%RSD) | < 15% | Not Reported | < 11.2%[3] |
| Accuracy (% Bias) | 85-115% | Not Reported | 88.8-111.2%[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the LC-MS/MS analysis of ifosfamide.
1. Sample Preparation (Protein Precipitation)
This method is commonly used for its simplicity and efficiency.[5]
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 25 µL of the Ifosfamide-d4 internal standard working solution (e.g., 100 ng/mL).[6]
-
Add 300 µL of a cold protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), and vortex vigorously for 1 minute.[1][4]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1][5]
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[1][4]
2. Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a rapid gradient elution.[6]
-
Mass Spectrometry (MS): Detection is commonly performed using a tandem mass spectrometer (MS/MS) with electrospray ionization (ESI) in the positive ion mode.[7]
Mandatory Visualizations
Caption: General workflow for bioanalytical quantification of ifosfamide using an internal standard.
Caption: Simplified metabolic activation pathway of ifosfamide.
References
A Comparative Guide to the Cross-Validation of Ifosfamide Assays Across Different Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ifosfamide (B1674421) in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. The choice of analytical method can significantly impact the reliability and reproducibility of these measurements. This guide provides an objective comparison of common analytical methods used for ifosfamide quantification—namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data from various validation studies.
The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the study. While LC-MS/MS is often considered the gold standard for its high sensitivity and specificity, other methods like HPLC-UV and GC-MS can also provide robust and reliable results under specific conditions.[1][2] This guide aims to provide a comprehensive overview to aid in the selection and validation of the most suitable method for your research needs.
Data Presentation: A Comparative Look at Assay Performance
The following table summarizes the validation parameters from different studies for the quantification of ifosfamide using various analytical methods. It is important to note that these assays were developed and validated in different laboratories under varying conditions, and therefore, the data should be interpreted as a representation of the performance of each method rather than a direct head-to-head comparison.
| Analytical Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Matrix | Internal Standard |
| LC-MS/MS | 20 - 10,000 ng/mL | 20 ng/mL | < 6.8% | < 6.8% | -5.8% to 4.0% bias | Mouse Plasma | Ifosfamide |
| LC-MS/MS | 0.2 - 4.0 µg/L | 0.2 µg/L | < 11.2% | < 11.2% | Within 114.7% of nominal values | Human Urine | Cyclophosphamide-d4 |
| HPLC-UV | 0.100–100 µg/mL | 0.100 µg/mL | Not explicitly stated | Not explicitly stated | Stated as "accurate" | Human Plasma | Not explicitly stated |
| HPLC-UV | Not explicitly stated | 100 µg | Not explicitly stated | Not explicitly stated | 96% | Not specified | Not specified |
| GC-MS | 0.01-1000 µg/mL | ~10 ng/mL | Stated as "reproducible" | Stated as "reproducible" | Stated as "reproducible" | Human biological fluids | Not specified |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of ifosfamide and a general workflow for the cross-validation of analytical methods.
References
A Comparative Guide to the Accurate and Precise Quantification of Ifosfamide
For researchers, scientists, and drug development professionals, the accurate quantification of ifosfamide (B1674421), a crucial alkylating agent in cancer chemotherapy, is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This guide provides an objective comparison of the performance of various analytical methods for ifosfamide quantification, supported by experimental data from a range of studies.
The primary techniques for ifosfamide analysis include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) or a Nitrogen-Phosphorus Detector (GC-NPD). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the study, such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The following tables summarize the quantitative performance of different methods based on published validation data.
Table 1: Performance Characteristics of HPLC-UV Methods for Ifosfamide Quantification
| Parameter | Performance Metric | Reference |
| Linearity Range | 0.1 - 8 mg/mL | [1] |
| 10 - 50 µg/mL | [2] | |
| Limit of Detection (LOD) | 80 µg/mL | [1] |
| 1.3 µg/mL | [2] | |
| Limit of Quantification (LOQ) | 100 µg/mL | [1] |
| 4.0 µg/mL | [2] | |
| 3 µM | [3] | |
| Intraday Precision (%RSD) | 3.4% | [1] |
| 0.5 - 7.8% (Repeatability) | [3] | |
| Interday Precision (%RSD) | 0.9 - 5.7% (Intermediate Precision) | [3] |
| Accuracy | 96% | [1] |
| 94 - 115% (Extraction Efficacy) | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Ifosfamide Quantification
| Parameter | Performance Metric | Matrix | Internal Standard | Reference |
| Linearity Range | 100 - 10,000 ng/mL | Dried Blood Spots | Cyclophosphamide | [4][5] |
| 20 - 10,000 ng/mL | Mouse Plasma | Ifosfamide (for metabolites) | [4][6] | |
| 0.2 - 4.0 µg/L | Human Urine | Cyclophosphamide-d4 | [4][7] | |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | Dried Blood Spots | Cyclophosphamide | [4][5] |
| 20 ng/mL | Mouse Plasma | Ifosfamide (for metabolites) | [4][6] | |
| 0.2 µg/L | Human Urine | Cyclophosphamide-d4 | [4][7] | |
| Intraday Precision (%RSD) | < 11.2% | Human Urine | Cyclophosphamide-d4 | [7] |
| < 6.8% | Mouse Plasma | Ifosfamide (for metabolites) | [6] | |
| Interday Precision (%RSD) | < 11.2% | Human Urine | Cyclophosphamide-d4 | [7] |
| < 6.8% | Mouse Plasma | Ifosfamide (for metabolites) | [6] | |
| Accuracy | Within 114.7% of nominal values | Human Urine | Cyclophosphamide-d4 | [7] |
| -5.8% to 4.0% bias | Mouse Plasma | Ifosfamide (for metabolites) | [6] |
Table 3: Performance Characteristics of GC-based Methods for Ifosfamide Quantification
| Parameter | GC-NPD | GC-MS | GC-MS² | Reference |
| Linearity Range | 0.0500 - 100 µg/mL | 0.01 - 1000 µg/mL | 0.250 - 100 µg/mL | [8][9][10] |
| Limit of Quantification (LOQ) | 0.0500 µg/mL | ~10 ng/mL | 0.250 µg/mL | [8][9][10] |
| Within-day Precision (%RSD) | < 8.0% | Not specified | < 9.0% | [8][9] |
| Between-day Precision (%RSD) | < 9.8% | Not specified | < 12.7% | [8][9] |
| Accuracy | 93.3 - 105.4% | Not specified | 86.5 - 99.0% | [8][9] |
LC-MS/MS methods generally offer the highest sensitivity and specificity, making them the gold standard for bioanalytical assays.[7] The use of a stable isotope-labeled internal standard, such as ifosfamide-d4 (B564901), is highly recommended to correct for variability during sample preparation and analysis, leading to superior accuracy and precision.[11][12] GC-NPD has been shown to be a highly sensitive and accurate alternative, in some cases outperforming GC-MS in terms of detection limits and precision for underivatized ifosfamide.[8][9] HPLC-UV methods, while generally less sensitive than mass spectrometry-based techniques, can be suitable for applications where higher concentrations of ifosfamide are expected.[1][2]
Experimental Protocols
Detailed and reproducible methodologies are critical for obtaining reliable analytical results. Below are representative protocols for sample preparation and analysis using the discussed techniques.
Protocol 1: LC-MS/MS Analysis of Ifosfamide in Human Plasma
This protocol is a representative workflow for the quantification of ifosfamide in plasma using LC-MS/MS with a deuterated internal standard.[4][11]
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of ifosfamide and ifosfamide-d4 (internal standard) in methanol (B129727) at a concentration of 1 mg/mL.[4]
-
Perform serial dilutions of the ifosfamide stock solution to create working solutions for calibration standards and quality control (QC) samples.[4]
-
Spike blank human plasma with the ifosfamide working solutions to generate calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.[4]
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC, add the internal standard solution.[12]
-
Add a protein precipitating agent, such as methanol or acetonitrile (B52724) (typically at a 3:1 or 4:1 ratio to the plasma volume).[12][13]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[12]
-
Transfer the clear supernatant to a clean tube for analysis.[12]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Injection Volume: 5 - 10 µL.[4]
-
MS System: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both ifosfamide and ifosfamide-d4.[4]
-
Protocol 2: RP-HPLC-UV Analysis of Ifosfamide
This protocol is based on a validated method for the quantification of ifosfamide in pharmaceutical preparations.[1]
-
Preparation of Mobile Phase and Standards:
-
Chromatographic Conditions:
Protocol 3: GC-MS Analysis of Ifosfamide in Plasma
This protocol describes a method for the determination of underivatized ifosfamide in plasma.[8][9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Gas Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: An OV-1 column (e.g., 25 m x 0.20 mm i.d., 0.32 µm).[14]
-
Injection: Splitless injection.[14]
-
Oven Temperature Program: Start at 150°C, then ramp to 300°C.[14]
-
MS System: A mass spectrometer operating in electron-ionization (EI) mode.[14]
-
Visualizing Analytical Workflows
Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps involved in each analytical technique.
Caption: General workflow for the extraction and analysis of ifosfamide from biological samples.
Caption: Simplified metabolic pathway of ifosfamide.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. research.tue.nl [research.tue.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. research.tue.nl [research.tue.nl]
Performance Showdown: A Comparative Guide to LC-MS/MS Systems for Ifosfamide Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of ifosfamide (B1674421) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this application, offering unparalleled sensitivity and selectivity. This guide provides an objective comparison of the performance of different LC-MS/MS systems for ifosfamide analysis, supported by experimental data to aid in the selection of the most suitable platform for your analytical needs.
The choice of an LC-MS/MS system can significantly impact the quality and efficiency of ifosfamide analysis. Factors such as the type of mass analyzer (e.g., triple quadrupole, quadrupole time-of-flight, Orbitrap) and the liquid chromatography system (e.g., HPLC, UPLC) play a crucial role in determining key performance metrics. This guide delves into these aspects, presenting a comprehensive overview to inform your instrumentation decisions.
Quantitative Performance at a Glance
The following tables summarize the quantitative performance data for ifosfamide analysis obtained from various validated LC-MS/MS methods. It is important to note that direct head-to-head comparisons of different instrument models in a single study are limited. The data presented here is compiled from different studies and application notes, and while indicative of the capabilities of the technology, performance can vary based on specific laboratory conditions, method optimization, and the complexity of the biological matrix.
Table 1: Performance Characteristics of Triple Quadrupole (QqQ) LC-MS/MS Systems for Ifosfamide Analysis
| Parameter | UPLC-MS/MS (e.g., Waters Acquity UPLC with TQ detector) | HPLC-MS/MS |
| Linearity Range | 100 - 10,000 ng/mL[1] | 0.02 - 0.4 µg/L (in urine)[2][3] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 0.04 µg/L (in urine)[2][3] |
| Intra-day Precision (%RSD) | < 11.2%[4] | < 14.7%[2] |
| Inter-day Precision (%RSD) | < 11.2%[4] | < 15.0%[2] |
| Accuracy | Within ±15% of nominal concentration[5] | Not explicitly stated in the provided abstract |
| Recovery | Not explicitly stated in the provided abstract | 88.5%[2] |
Table 2: Performance Characteristics of High-Resolution Mass Spectrometry (HRMS) Systems for Ifosfamide Analysis
| Parameter | UPLC-QTOF-MS (e.g., Waters Acquity UPLC with QTOF Premier) |
| Linearity Range | 20 - 10,000 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[6] |
| Lower Limit of Detection (LOD) | 5 ng/mL[7] |
| Intra-day Precision (%RSD) | < 15%[6] |
| Inter-day Precision (%RSD) | 3.63% to 15.8%[7] |
| Accuracy (%) | 95 - 105% at LLOQ[6] |
The Chromatography Front-End: UPLC vs. HPLC
The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) significantly impacts the speed and quality of separation.
-
UPLC systems , utilizing sub-2 µm particle columns, offer several advantages for ifosfamide analysis.[8] These include sharper and narrower peaks, leading to increased sensitivity and resolution. The faster run times associated with UPLC also contribute to higher sample throughput.[8]
-
HPLC systems are robust and widely used, providing reliable and reproducible results. While run times may be longer compared to UPLC, they are still a viable and effective option for many laboratories.
The Mass Spectrometry Back-End: A Comparison of Technologies
The mass spectrometer is the heart of the LC-MS/MS system, and different analyzer types offer distinct advantages for ifosfamide quantification.
Triple Quadrupole (QqQ) Mass Spectrometers
Triple quadrupole instruments are the workhorses of quantitative bioanalysis and are highly effective for targeted ifosfamide analysis. They operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for ifosfamide and its internal standard.[9] This targeted approach minimizes matrix interference and allows for accurate quantification even at low concentrations.[10]
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
Q-TOF systems are hybrid instruments that combine a quadrupole mass filter with a time-of-flight mass analyzer. They offer high mass accuracy and resolution, which can be advantageous for ifosfamide analysis, particularly in complex matrices where specificity is a concern. While traditionally seen as stronger for qualitative and unknown screening, modern Q-TOF instruments have demonstrated excellent quantitative performance comparable to triple quadrupoles for small molecules. The ability to perform high-resolution full-scan acquisitions also allows for retrospective data analysis.
Orbitrap Mass Spectrometers
Orbitrap-based mass spectrometers are another type of high-resolution mass spectrometer (HRMS) that can be used for ifosfamide quantification. They provide exceptional mass accuracy and resolving power, which can help to eliminate interferences from the sample matrix. While often utilized for untargeted metabolomics and proteomics, their quantitative capabilities are increasingly being leveraged for targeted applications.
Experimental Workflows and Methodologies
A robust and well-defined experimental workflow is crucial for accurate and reproducible ifosfamide analysis. The following diagram illustrates a typical workflow.
A detailed experimental protocol for a UPLC-MS/MS method for ifosfamide in human plasma is provided below as a reference.
Sample Preparation (Protein Precipitation) [9]
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., ifosfamide-d4).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Liquid Chromatography (Example UPLC Conditions) [1]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water
-
Mobile Phase B: Methanol:acetonitrile (50:50, v/v)
-
Flow Rate: 0.2 mL/min
-
Gradient: A linear gradient is typically used to achieve optimal separation.
Mass Spectrometry (Example Triple Quadrupole Conditions) [1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ifosfamide: m/z 261.0 > 91.6
-
Internal Standard (e.g., Cyclophosphamide): m/z 261.0 > 140.0
-
-
Collision Energy and Cone Voltage: Optimized for maximum signal intensity.
Logical Relationships in Method Development
The development of a robust LC-MS/MS method for ifosfamide analysis involves a logical progression of steps to ensure accuracy, precision, and reliability.
Conclusion
The selection of an LC-MS/MS system for ifosfamide analysis depends on the specific requirements of the laboratory. For high-throughput, routine quantitative analysis, a UPLC system coupled with a triple quadrupole mass spectrometer offers a robust, sensitive, and efficient solution. For research applications where higher specificity and the potential for retrospective analysis are valued, a high-resolution mass spectrometer such as a Q-TOF or Orbitrap system may be more suitable. Ultimately, the data presented in this guide, along with a thorough evaluation of the specific needs of your laboratory, will enable an informed decision to achieve reliable and high-quality results in ifosfamide analysis.
References
- 1. Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LC QToF Vs Triple Quad - Chromatography Forum [chromforum.org]
- 6. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Triple Quad™ LC-MS/MS Systems [sciex.com]
Deuterium Labeling in Ifosfamide-d4: A Comparative Guide to its Isotopic Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic effect of deuterium (B1214612) labeling in Ifosfamide-d4 compared to its non-deuterated counterpart, Ifosfamide. By leveraging experimental data, this document outlines the impact of deuterium substitution on the metabolic fate of Ifosfamide, offering valuable insights for drug development and optimization.
Executive Summary
Ifosfamide is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects. However, a competing metabolic pathway leads to the formation of toxic byproducts, notably chloroacetaldehyde, which is associated with neurotoxicity and nephrotoxicity. Deuterium labeling at specific sites within the Ifosfamide molecule, creating Ifosfamide-d4, has been investigated as a strategy to modulate its metabolism. This guide presents a comparative analysis of Ifosfamide and Ifosfamide-d4, focusing on metabolic stability and the kinetic isotope effect. Experimental data from in vitro studies with human cytochrome P450 (CYP450) enzymes demonstrates that deuterium substitution in Ifosfamide-d4 leads to a favorable shift in its metabolism, enhancing the therapeutic activation pathway while reducing the formation of toxic metabolites.
Data Presentation: In Vitro Metabolism of Ifosfamide vs. Ifosfamide-d4
The following tables summarize the kinetic parameters for the two primary metabolic pathways of Ifosfamide (IFO) and Ifosfamide-d4 (d4IFO) catalyzed by key human cytochrome P450 enzymes. The data is derived from in vitro experiments with recombinant human P450s.[1][2]
Table 1: 4-Hydroxylation (Activation Pathway) of Ifosfamide and Ifosfamide-d4
| CYP450 Isoform | Compound | Km (μM) | Vmax (pmol/min/pmol P450) |
| CYP2B6 | Ifosfamide | 480 ± 90 | 18.0 ± 1.0 |
| Ifosfamide-d4 | 460 ± 110 | 20.0 ± 1.0 | |
| CYP2C9 | Ifosfamide | 770 ± 150 | 2.0 ± 0.1 |
| Ifosfamide-d4 | 700 ± 160 | 2.0 ± 0.1 | |
| CYP2C19 | Ifosfamide | 100 ± 20 | 12.0 ± 0.4 |
| Ifosfamide-d4 | 120 ± 30 | 13.0 ± 0.6 | |
| CYP3A4 | Ifosfamide | 1300 ± 200 | 22.0 ± 1.0 |
| Ifosfamide-d4 | 1200 ± 200 | 25.0 ± 1.0 |
Data presented as mean ± S.E.[1]
Table 2: N-Dechloroethylation (Inactivation and Toxification Pathway) of Ifosfamide and Ifosfamide-d4
| CYP450 Isoform | Compound | Km (μM) | Vmax (pmol/min/pmol P450) |
| CYP2B6 | Ifosfamide | 390 ± 100 | 5.0 ± 0.3 |
| Ifosfamide-d4 | 420 ± 130 | 3.0 ± 0.2 | |
| CYP2C9 | Ifosfamide | 800 ± 210 | 0.4 ± 0.03 |
| Ifosfamide-d4 | 900 ± 280 | 0.3 ± 0.03 | |
| CYP2C19 | Ifosfamide | 130 ± 40 | 1.0 ± 0.05 |
| Ifosfamide-d4 | 150 ± 50 | 0.7 ± 0.04 | |
| CYP3A4 | Ifosfamide | 1100 ± 210 | 11.0 ± 0.6 |
| Ifosfamide-d4 | 1000 ± 240 | 8.0 ± 0.5 |
Data presented as mean ± S.E.[1]
Analysis of Metabolic Data:
The in vitro data indicates that for all tested CYP450 enzymes, the hydroxylation of Ifosfamide-d4 was slightly enhanced or comparable to that of Ifosfamide, as evidenced by the Vmax values.[1] Conversely, the N-dechloroethylation of Ifosfamide-d4 was consistently reduced compared to the non-deuterated form.[1] This "metabolic switching" effect is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond at the site of N-dechloroethylation is more difficult to break, thus slowing down this metabolic pathway.[1] By impeding the formation of the neurotoxic metabolite chloroacetaldehyde, Ifosfamide-d4 demonstrates a potentially improved safety profile.[1]
Mandatory Visualization
Caption: Metabolic pathways of Ifosfamide.
Caption: In vitro metabolism experimental workflow.
Experimental Protocols
1. In Vitro Metabolism of Ifosfamide and Ifosfamide-d4 with Recombinant Human P450s
This protocol is based on the methodology described by Calinski et al. (2015).[1]
-
Materials:
-
Ifosfamide (IFO) and Ifosfamide-d4 (d4IFO)
-
Recombinant human CYP2B6, CYP2C9, CYP2C19, and CYP3A4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
-
Procedure:
-
Prepare stock solutions of IFO and d4IFO in an appropriate solvent (e.g., methanol).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the specific recombinant human P450 enzyme, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the substrate (IFO or d4IFO) at various concentrations to determine kinetic parameters.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
2. LC-MS/MS Quantification of Ifosfamide Metabolites
This is a general protocol for the analysis of Ifosfamide and its metabolites. Specific parameters will need to be optimized for the instrument used.
-
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
-
-
Sample Preparation:
-
To the supernatant from the in vitro metabolism assay, add an internal standard (e.g., a deuterated analog of a different metabolite or a structurally similar compound).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and the internal standard must be determined and optimized.
-
-
Data Analysis:
-
Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Determine the kinetic parameters (Km and Vmax) by fitting the metabolite formation rates at different substrate concentrations to the Michaelis-Menten equation.
-
Conclusion
The strategic placement of deuterium on the chloroethyl side chains of Ifosfamide in Ifosfamide-d4 demonstrates a significant and favorable isotopic effect on its metabolism. The experimental data clearly indicates a reduction in the N-dechloroethylation pathway, which is responsible for the production of the toxic metabolite chloroacetaldehyde.[1] This metabolic shift, without compromising the activation of the drug via 4-hydroxylation, suggests that Ifosfamide-d4 has the potential to be a safer therapeutic alternative to Ifosfamide with an improved therapeutic index. These findings warrant further preclinical and clinical investigation to fully evaluate the therapeutic potential of Ifosfamide-d4.
References
A Guide to Internal Standard Use in Bioanalysis: A Comparative Analysis Based on FDA and ICH Guidelines
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. A critical component in achieving robust and reproducible results, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the appropriate use of an internal standard (IS). This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and Structural Analog—in alignment with the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to account for variability during the analytical process.[1] The choice of IS is a pivotal decision in method development, with the harmonized ICH M10 guideline, followed by both the FDA and EMA, strongly recommending the use of a SIL-IS.[2]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of SIL-IS over structural analogs is well-documented in scientific literature. SILs, being chemically identical to the analyte, co-elute and experience the same degree of matrix effects and variability in extraction recovery, leading to more accurate and precise quantification.[3][4] The following tables summarize experimental data comparing the performance of these two types of internal standards.
Table 1: Comparison of Accuracy and Precision
| Analyte/Drug | Internal Standard Type | Validation Parameter | Performance Data | Key Observation | Reference |
| Sirolimus | Deuterated (SIL-IS) | Interpatient Assay Imprecision (CV%) | 2.7% - 5.7% | The SIL-IS demonstrated significantly better precision (lower CV%) compared to the structural analog. | |
| Structural Analog (Desmethoxyrapamycin) | Interpatient Assay Imprecision (CV%) | 7.6% - 9.7% | |||
| Everolimus | Stable Isotope-Labeled (everolimus-d4) | Correlation with Independent LC-MS/MS Method (Slope) | 0.95 | The SIL-IS showed a more favorable comparison (slope closer to 1) with an independent method, indicating higher accuracy. | [5] |
| Structural Analog (32-desmethoxyrapamycin) | Correlation with Independent LC-MS/MS Method (Slope) | 0.83 | [5] | ||
| Kahalalide F | Stable Isotope-Labeled (SIL) | Accuracy (Mean Bias) | 100.3% | The SIL-IS provided a mean bias closer to 100%, indicating superior accuracy. | [4] |
| Structural Analog (Butyric acid analogue) | Accuracy (Mean Bias) | 96.8% | [4] | ||
| Stable Isotope-Labeled (SIL) | Precision (Standard Deviation of Bias) | 7.6% | The lower standard deviation of bias with the SIL-IS indicates higher precision. | [4] | |
| Structural Analog (Butyric acid analogue) | Precision (Standard Deviation of Bias) | 8.6% | [4] |
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard Type | Matrix Effect Compensation | Recovery Tracking | Key Observations |
| Stable Isotope-Labeled (SIL-IS) | High | High | Due to near-identical physicochemical properties, SIL-IS co-elutes with the analyte, experiencing and therefore effectively compensating for the same degree of ion suppression or enhancement.[3] It also tracks the analyte's recovery from the biological matrix with high fidelity. |
| Structural Analog IS | Moderate to Low | Moderate to Low | A structural analog may have different chromatographic retention and extraction characteristics, leading to incomplete compensation for matrix effects and recovery variability.[6] |
Experimental Protocols
Detailed and robust experimental protocols are essential for validating the performance of an internal standard. Below are methodologies for assessing key validation parameters in accordance with FDA and ICH M10 guidelines.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at low and high QC concentrations.
-
Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the final extract at low and high QC concentrations.
-
Set C (Pre-extraction Spike): Spike the analyte and IS into the blank biological matrix from the same six sources before the extraction process at low and high QC concentrations.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak area responses for the analyte and the IS.
-
Calculate Matrix Factor (MF) and IS-Normalized Matrix Factor:
-
Matrix Factor (MF): For each matrix source, calculate the MF for the analyte and IS separately:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF for each matrix source:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
-
Acceptance Criteria: The precision (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
Protocol 2: Evaluation of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Use Data from Sets B and C of the Matrix Effect Experiment.
-
Calculate Recovery: For each matrix source, calculate the recovery for the analyte and IS separately:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
-
Acceptance Criteria: While a specific value is not mandated, the recovery should be consistent and reproducible. A well-chosen IS should have a recovery that is similar to the analyte.
Visualizing Workflows and Decision-Making
To further clarify the processes involved in internal standard selection and validation, the following diagrams illustrate a typical experimental workflow and a logical decision-making pathway.
Experimental workflow for matrix effect evaluation.
Logical workflow for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Inter-Lot Variability of Ifosfamide-d4
For Researchers, Scientists, and Drug Development Professionals
The consistency and reliability of internal standards are paramount in bioanalytical studies to ensure the accuracy and reproducibility of experimental data. Ifosfamide-d4, a deuterated analog of the chemotherapeutic agent Ifosfamide, is widely used as an internal standard in pharmacokinetic and metabolic studies. However, variability between different manufacturing lots of Ifosfamide-d4 can introduce significant errors in quantification. This guide provides a framework for researchers to assess the inter-lot variability of Ifosfamide-d4, ensuring the integrity of their analytical methods. While direct comparative data between different commercial lots is not publicly available, this guide outlines the necessary experimental protocols and data presentation formats to conduct an in-house comparison.
Key Quality Attributes for Inter-Lot Comparison
To perform a comprehensive assessment of inter-lot variability, the following key quality attributes should be evaluated for each lot of Ifosfamide-d4. The acceptance criteria presented below are based on typical requirements for stable isotope-labeled internal standards in regulated bioanalysis.
Table 1: Key Quality Attributes and Acceptance Criteria for Ifosfamide-d4 Lots
| Parameter | Recommended Technique(s) | Typical Acceptance Criteria | Purpose |
| Chemical Purity | HPLC-UV, LC-MS | ≥ 98% | Ensures that the measured response is from the compound of interest and not from impurities. |
| Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS), NMR | Deuterated species (d4) > 95% | Confirms the percentage of the labeled compound containing the desired number of deuterium (B1214612) atoms, which is critical for accurate quantification. |
| Isotopic Distribution | High-Resolution Mass Spectrometry (HRMS) | Unlabeled (d0) < 0.5% | Minimizes crosstalk between the analyte and the internal standard signal. |
| Impurity Profile | LC-MS/MS | Consistent profile across lots; individual impurities < 0.5% | Identifies and quantifies any related substances or degradation products that could interfere with the analysis. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, ³¹P NMR, MS/MS | Spectra consistent with the proposed structure of Ifosfamide-d4 | Verifies the structural integrity of the molecule. |
| Solution Stability | LC-MS/MS | Within ±15% of initial concentration under defined storage conditions | Ensures the internal standard does not degrade in the stock and working solutions over the course of an experiment.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the inter-lot variability of Ifosfamide-d4.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of different lots of Ifosfamide-d4.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known amount of Ifosfamide-d4 from each lot in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject equal volumes of each sample solution. The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Assessment of Isotopic Enrichment and Distribution by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of the d4 species and the relative abundance of other isotopologues (d0, d1, d2, d3).
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[2]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[2]
-
Sample Preparation: Prepare a dilute solution of each lot of Ifosfamide-d4 in a suitable solvent like methanol (B129727) or acetonitrile.[2]
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of all expected isotopologues.
-
Data Analysis: Determine the relative abundance of each isotopologue by measuring the peak area of its corresponding molecular ion. The isotopic enrichment is the percentage of the d4 isotopologue relative to the sum of all isotopologues.
Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and compare the impurity profiles of different lots of Ifosfamide-d4.
Methodology:
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water and methanol:acetonitrile (40:48:12 v/v/v).[3]
-
Ionization Mode: ESI positive with Multiple Reaction Monitoring (MRM) for known impurities. A full scan or product ion scan can be used for the identification of unknown impurities.
-
Sample Preparation: Prepare solutions of each Ifosfamide-d4 lot at a concentration suitable for detecting impurities (e.g., 10 µg/mL).
-
Analysis: Analyze each lot and compare the resulting chromatograms for the presence and relative abundance of any impurity peaks.
Data Presentation for Inter-Lot Comparison
Summarize all quantitative data into clearly structured tables for easy comparison between lots.
Table 2: Example of Inter-Lot Comparison of Chemical Purity and Isotopic Enrichment
| Lot Number | Chemical Purity (%) by HPLC | Isotopic Enrichment (d4 %) | d0 Abundance (%) | d1 Abundance (%) | d2 Abundance (%) | d3 Abundance (%) |
| Lot A | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Lot B | [Insert Data] | [Insert Data] | [Insert Data] | [Insert-Data] | [Insert Data] | [Insert Data] |
| Lot C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Example of Inter-Lot Comparison of Impurity Profile
| Impurity | Retention Time (min) | Lot A (Area %) | Lot B (Area %) | Lot C (Area %) |
| Impurity 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Impurity 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Unknown 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Total Impurities | - | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the recommended workflow for assessing the inter-lot variability of Ifosfamide-d4 and the metabolic pathway of Ifosfamide, which is crucial for understanding the context of its use as an internal standard.
By implementing a systematic approach to qualify new lots of Ifosfamide-d4, researchers can mitigate the risk of analytical variability and enhance the reliability and reproducibility of their bioanalytical data.
References
A Comparative Guide to the Metabolism of Ifosfamide and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of two structurally isomeric but pharmacologically distinct anticancer drugs: ifosfamide (B1674421) and cyclophosphamide (B585). Understanding the nuances of their metabolic pathways is crucial for optimizing their therapeutic efficacy and mitigating their unique toxicity profiles.
Executive Summary
Ifosfamide (IFO) and cyclophosphamide (CPA) are both oxazaphosphorine prodrugs that require metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert their cytotoxic effects.[1] While they share similar activation pathways, leading to the formation of the active alkylating agents phosphoramide (B1221513) mustard and ifosfamide mustard, their metabolic fates diverge significantly, resulting in distinct efficacy and toxicity profiles.[1][2]
The key metabolic differentiator lies in the rate and preference of two competing pathways: 4-hydroxylation (activation) and N-dechloroethylation (inactivation and toxification).[3][4] Cyclophosphamide preferentially undergoes 4-hydroxylation, leading to a higher yield of its active metabolite.[3][4] In contrast, ifosfamide metabolism is slower and favors the N-dechloroethylation pathway.[1][3][4] This preference for N-dechloroethylation in ifosfamide results in the production of a significantly higher concentration of chloroacetaldehyde (B151913) (CAA), a metabolite implicated in the characteristic neurotoxicity and nephrotoxicity associated with ifosfamide treatment.[5]
Data Presentation
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ifosfamide and cyclophosphamide. It is important to note that these values can exhibit significant inter-patient variability.
| Parameter | Ifosfamide | Cyclophosphamide | References |
| Half-life (t½) | 7 - 15 hours (dose-dependent) | 3 - 12 hours | [1][6][7][8] |
| Volume of Distribution (Vd) | ~0.6 - 0.7 L/kg | ~0.6 - 0.7 L/kg | [6][7][9] |
| Clearance (CL) | 3.03 ± 0.18 L/h | 3.6 L/h | [10][11] |
Metabolic Pathway Comparison
The metabolic disposition of ifosfamide and cyclophosphamide is dictated by the balance between two primary enzymatic pathways.
| Metabolic Pathway | Ifosfamide | Cyclophosphamide | Key Enzymes | References |
| 4-Hydroxylation (Activation) | Slower rate | Preferred pathway | CYP3A4, CYP2B6 | [12][13] |
| N-dechloroethylation (Inactivation/Toxification) | Preferred pathway (up to 50% of metabolism) | Minor pathway | CYP3A4, CYP2B6 | [14][15][16] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to compare the in vitro metabolism of ifosfamide and cyclophosphamide using a pool of human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Ifosfamide and cyclophosphamide standards
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
UPLC-MS/MS system
Procedure:
-
Prepare incubation mixtures in phosphate buffer containing human liver microsomes (0.5 mg/mL protein concentration) and either ifosfamide or cyclophosphamide (1 mM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of parent drug and metabolites (e.g., 4-hydroxyifosfamide, 4-hydroxycyclophosphamide, 2- and 3-dechloroethylifosfamide) using a validated UPLC-MS/MS method.[17][18]
UPLC-MS/MS Analysis of Metabolites
This method allows for the sensitive and specific quantification of ifosfamide, cyclophosphamide, and their primary metabolites.
Instrumentation:
-
Waters Acquity UPLC system coupled to a Xevo G2-S QTOF mass spectrometer.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), positive mode
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Full scan mode from m/z 50 to 1000.
In Vitro Neurotoxicity Assay for Chloroacetaldehyde
This assay evaluates the neurotoxic potential of chloroacetaldehyde, a key toxic metabolite of ifosfamide.
Cell Line:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
Procedure:
-
Culture SH-SY5Y cells in appropriate media until they reach 80% confluency.
-
Expose the cells to varying concentrations of chloroacetaldehyde (e.g., 10-500 µM) for 24 hours.
-
Assess cell viability using a standard MTT or LDH assay.
-
Evaluate neurite outgrowth by microscopy and quantify using image analysis software.
-
Measure markers of apoptosis, such as caspase-3 activity, using commercially available kits.[19][20][21][22][23]
In Vitro Nephrotoxicity Assay for Ifosfamide Metabolites
This protocol assesses the nephrotoxic effects of ifosfamide and its metabolites on renal proximal tubule cells.[24][25]
Cell Line:
-
Human kidney proximal tubule epithelial cell line (e.g., HK-2)
Procedure:
-
Culture HK-2 cells to form a confluent monolayer.
-
Expose the cells to ifosfamide, 4-hydroxyifosfamide, or chloroacetaldehyde at clinically relevant concentrations for 48 hours.
-
Assess cell viability using the MTT assay.
-
Measure mitochondrial function by assessing mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).
-
Quantify markers of oxidative stress, such as reactive oxygen species (ROS) production, using a fluorescent probe (e.g., DCFDA).[24][25][26]
Mandatory Visualization
Metabolic Pathways of Ifosfamide and Cyclophosphamide
Caption: Comparative metabolic pathways of cyclophosphamide and ifosfamide.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism using human liver microsomes.
Signaling Pathway of Acrolein and Chloroacetaldehyde Toxicity
Caption: Cellular toxicity pathways of acrolein and chloroacetaldehyde.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Clinical Pharmacology of Cyclophosphamide and Ifosfamide | Semantic Scholar [semanticscholar.org]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Pharmacokinetics of cyclophosphamide in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolongation of ifosfamide elimination half-life in obese patients due to altered drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of cyclophosphamide in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Comparative study on human pharmacokinetics of activated ifosfamide and cyclophosphamide by a modified fluorometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. people.bu.edu [people.bu.edu]
- 16. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. oecd.org [oecd.org]
- 21. d-nb.info [d-nb.info]
- 22. Frontiers | Feasibility Assessment of Micro-Electrode Chip Assay as a Method of Detecting Neurotoxicity in vitro [frontiersin.org]
- 23. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Ifosfamide-induced nephrotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ifosfamide Quantification: Benchmarking New and Established Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ifosfamide (B1674421), a potent alkylating agent widely used in cancer chemotherapy, is critical for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety due to its narrow therapeutic index.[1] Over the years, various analytical methods have been developed and refined for the determination of ifosfamide and its metabolites in biological matrices. This guide provides a comprehensive comparison of established and newer methods for ifosfamide assays, supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.
The gold standard for bioanalytical assays of ifosfamide is liquid chromatography-tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as ifosfamide-d4 (B564901), is considered best practice to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1][3] While LC-MS/MS is a cornerstone, other chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with different detectors have also been established.[4][5] Newer methodologies, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), often coupled with innovative sample collection techniques like dried blood spots (DBS), offer advantages in terms of speed and sample volume.[6]
Comparative Analysis of Quantitative Methods
The performance of various ifosfamide assays is summarized below. It is important to note that these methods were validated in different laboratories under varying conditions, and the data should be interpreted as representative of each method's capabilities rather than a direct head-to-head comparison in a single study.[2]
| Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Matrix | Reference |
| LC-MS/MS | Cyclophosphamide-d4 | 0.2 - 4.0 µg/L | 0.2 µg/L | < 11.2% | < 11.2% | Not Specified | Human Urine | [2] |
| Enantioselective LC-MS | Not Specified | 37.5 - 4800 ng/mL | 5.00 ng/mL (LLOD) | 10.1 - 14.3% | 3.63 - 15.8% | 89.2 - 101.5% | Human Plasma | [7] |
| UPLC-MS/MS (DBS) | Cyclophosphamide (B585) | 100 - 10,000 ng/mL | 100 ng/mL | Not Specified | Not Specified | Not Specified | Dried Blood Spots | [4][6] |
| GC-NPD | Trofosfamide | 0.0500 - 100 µg/mL | 0.0500 µg/mL | < 8.0% | < 9.8% | 93.3 - 105.4% | Human Plasma | [8][9] |
| GC-MS2 | Trofosfamide | 0.250 - 100 µg/mL | 0.250 µg/mL | < 9.0% | < 12.7% | 86.5 - 99.0% | Human Plasma | [8][9] |
| RP-HPLC | Not Specified | 0.1 - 8 mg/mL | 100 µg | Not Specified | Not Specified | 96% | Not Specified | [10] |
Note: LLOD refers to the Lower Limit of Detection. %RSD refers to the Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical assays. Below are representative protocols for established and newer methods of ifosfamide quantification.
1. Established Method: Enantioselective LC-MS for Ifosfamide in Human Plasma [7]
-
Sample Preparation (Solid-Phase Extraction):
-
To a 100 µL plasma sample, add the internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Elute ifosfamide and the internal standard from the SPE cartridge with methanol (B129727).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.[1]
-
-
Chromatographic Conditions:
-
Column: Chiral column for enantioselective separation.
-
Mobile Phase: A suitable mixture for chiral separation, such as methanol and ammonium (B1175870) acetate (B1210297) buffer.
-
Flow Rate: Optimized for the specific column and separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z transitions of ifosfamide enantiomers.
-
2. New Method: UPLC-MS/MS for Ifosfamide in Dried Blood Spots (DBS) [6]
-
Sample Collection and Preparation:
-
Collect blood samples on Whatman 903® filter paper cards.
-
Punch out five 3 mm disks from each dried blood spot.
-
Add the internal standard (cyclophosphamide) and extraction solvents (acetonitrile and ethyl acetate).
-
Vortex the mixture to extract the drug.
-
Centrifuge to separate the solid material.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH-C18 (2.1 x 100 mm, 1.7 µm).[6]
-
Mobile Phase: 5 mM ammonium formate (B1220265) and methanol:acetonitrile (40:48:12 v/v/v).[6]
-
Flow Rate: 0.2 mL/min.[6]
-
-
MS/MS Detection:
Visualizing Key Processes
To better understand the context of ifosfamide analysis, the following diagrams illustrate the metabolic pathway of ifosfamide and a typical experimental workflow for its quantification.
Conclusion
The choice of an appropriate assay for ifosfamide quantification depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Established methods like LC-MS/MS and GC-MS provide robust and reliable quantification.[2][8][9] Newer methods, such as UPLC-MS/MS with DBS, offer advantages for high-throughput analysis and require smaller sample volumes, which is particularly beneficial in pediatric patient monitoring.[6] The use of a deuterated internal standard like ifosfamide-d4 is highly recommended for all mass spectrometry-based methods to ensure the highest level of accuracy and precision.[1][3] This guide provides a foundation for comparing these methods and selecting the most suitable approach for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours | PLOS One [journals.plos.org]
- 5. Determination of ifosfamide by HPLC using on-line sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ifosfamide-d4-1: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: The proper handling and disposal of Ifosfamide-d4-1, a deuterated analog of the cytotoxic chemotherapy agent Ifosfamide, are critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature, all materials that come into contact with this compound must be treated as hazardous waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous drug, necessitating stringent adherence to disposal protocols to minimize exposure risks. All waste contaminated with this compound must be segregated at the point of generation and disposed of in clearly labeled, leak-proof, and puncture-resistant containers in accordance with institutional, local, state, and federal regulations.
Quantitative Data for Waste Segregation
Proper segregation of chemotherapy waste is paramount for both safety and regulatory compliance. The primary distinction is between "trace" and "bulk" contaminated waste, which dictates the type of disposal container and subsequent handling procedures.
| Waste Category | Definition | Container Color | Disposal Requirement |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug by weight. This includes empty vials, syringes, IV bags, tubing, and personal protective equipment (PPE) with minimal residual contamination. | Yellow | Must be incinerated. To be placed in rigid, puncture-resistant plastic containers labeled "TRACE CHEMOTHERAPY" and "INCINERATE ONLY".[1][2][3] |
| Bulk Chemotherapy Waste | Items that do not meet the "RCRA empty" criteria and contain more than 3% of the original drug volume by weight. This includes partially full vials, syringes, IV bags, and materials used to clean up spills.[4][5] | Black | Must be managed as hazardous waste and disposed of in a black container clearly labeled as "HAZARDOUS DRUG WASTE ONLY".[6][7] These containers must meet Department of Transportation (DOT) requirements for transporting hazardous materials.[4][7] |
Experimental Protocol for Chemical Degradation of this compound Waste
For liquid waste containing this compound, chemical degradation can be employed as a method of inactivation prior to disposal. The following protocol is based on established methods for the degradation of Ifosfamide and its analogs.
Objective: To chemically degrade this compound in aqueous solutions to less hazardous compounds.
Materials:
-
Aqueous waste containing this compound
-
5.25% Sodium hypochlorite (B82951) (NaOCl) solution (household bleach)
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, safety goggles, and a full-face shield.
-
Certified Class II Biological Safety Cabinet (BSC) or fume hood.
-
Appropriate waste containers (black containers for hazardous waste).
Procedure:
-
Preparation: Perform all steps within a certified Class II BSC or a chemical fume hood to minimize inhalation exposure. Ensure all required PPE is worn correctly.
-
Waste Characterization: Determine the approximate concentration of this compound in the liquid waste.
-
Reagent Addition: For each volume of this compound waste solution, add an equal volume of 5.25% sodium hypochlorite solution.
-
Reaction Time: Allow the mixture to react for a minimum of three hours. This duration has been shown to be effective for the complete degradation of Ifosfamide.
-
Disposal of Residue: Following the degradation period, the resulting solution must still be treated as hazardous waste. Dispose of the treated solution in a designated black hazardous waste container.
-
Decontamination: Thoroughly decontaminate the work surface of the BSC or fume hood and any equipment used in the degradation process. Dispose of all contaminated materials, including PPE, as bulk chemotherapy waste in a black container.
Disposal Workflow and Logical Relationships
The following diagram illustrates the comprehensive workflow for the proper disposal of this compound waste, from the point of generation to final disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment from the risks associated with this cytotoxic compound.
References
- 1. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 2. Color Coding for Medical Waste Containers | Eco Medical [ecomedicalwaste.com]
- 3. Medical Waste Segregation Series: Yellow Containers | Red Bags [redbags.com]
- 4. Chemotherapy Waste - Bulk Chemo Disposal | Trace Chemo Disposal [meriinc.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. trumedwaste.com [trumedwaste.com]
- 7. danielshealth.com [danielshealth.com]
Safeguarding Laboratory Personnel: Essential Protocols for Handling Ifosfamide-d4-1
Comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods is critical for the safe management of Ifosfamide-d4-1, a deuterated analog of a cytotoxic chemotherapy agent, in a laboratory setting. Due to its hazardous nature, strict adherence to safety protocols is paramount to minimize exposure risks for researchers, scientists, and drug development professionals. All personnel must receive training on these procedures before handling the compound.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is fundamental to prevent dermal, ocular, and inhalation exposure to this compound. The following table summarizes the recommended PPE for handling this cytotoxic compound.[1]
| PPE Category | Specifications |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves are required. The inner glove should be tucked under the gown cuff, while the outer glove extends over the cuff. Gloves must conform to ASTM D6978 standards and should be changed every 30 minutes or immediately if compromised.[1] |
| Gowns | A disposable, impermeable gown made of a material such as polyethylene-coated polypropylene (B1209903) is mandatory. It must have a solid front, long sleeves, and tight-fitting cuffs. Gowns should be discarded after each use.[1] |
| Eye and Face Protection | Safety goggles and a full-face shield are required whenever there is a risk of splashes or aerosol generation.[1] |
| Respiratory Protection | A NIOSH-certified N95 respirator or a higher level of protection, like a powered air-purifying respirator (PAPR), should be used when handling the compound outside of a containment ventilated enclosure or if there is a risk of aerosolization.[1] |
| Other Protective Wear | Shoe covers should be worn in designated areas to prevent the spread of contamination.[1] |
Procedural, Step-by-Step Guidance
Receiving and Storage: Upon receiving a shipment of this compound, the container should be inspected for any signs of damage or leakage.[1] At least one pair of chemotherapy-tested gloves must be worn when handling the shipping container.[1] The compound should be stored in a designated, clearly labeled, and secure area that is separate from general laboratory traffic and incompatible chemicals.[1] If feasible, the storage area should be under negative pressure.[1]
Preparation and Handling: All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a similar containment ventilated enclosure to minimize the risk of aerosol generation. The work surface should be covered with a disposable, absorbent pad. All operations should be fully enclosed, and open handling is not permitted.[2] It is crucial to avoid inhalation and contact with skin, eyes, and clothing.[2] After handling and removing PPE, hands and any exposed skin should be washed thoroughly.[2][3][4]
Spill Management: In the event of a spill, the area should be immediately evacuated and secured to prevent further exposure. Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[2] The spill should be contained using absorbent materials.[2] The contaminated area should then be thoroughly cleaned.[2] All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[2]
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, gowns, vials, syringes, and any contaminated cleaning materials.[1] These items must be disposed of in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[1] It is imperative to follow all institutional and regulatory guidelines for the disposal of cytotoxic waste.[1][2] Waste solutions and solids should be segregated from other hazardous chemical waste and not commingled.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
